Nudifloside B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H60O22 |
|---|---|
Peso molecular |
928.9 g/mol |
Nombre IUPAC |
methyl (5Z)-5-ethylidene-4-[2-[[(16Z)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C43H60O22/c1-6-19-21-9-29(46)57-14-23-17(3)8-26(31(23)18(4)13-58-39(55)25(21)16-60-40(19)64-42-36(52)34(50)32(48)27(11-44)62-42)61-30(47)10-22-20(7-2)41(59-15-24(22)38(54)56-5)65-43-37(53)35(51)33(49)28(12-45)63-43/h6-7,15-18,21-23,26-28,31-37,40-45,48-53H,8-14H2,1-5H3/b19-6-,20-7- |
Clave InChI |
MTAJKOPZPBBTGY-TZOBKGDISA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Natural Origins of Nudifloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloside B is a complex bis-iridoid glucoside that has emerged from the rich chemical tapestry of the plant kingdom. First isolated from the stems of Jasminum nudiflorum Lindl., this natural product represents a unique molecular architecture with potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, and the detailed experimental protocols employed for its isolation and structural elucidation. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific process behind this discovery.
Introduction
The quest for novel bioactive compounds from natural sources remains a cornerstone of drug discovery and development. Iridoids, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton, have long been recognized for their diverse pharmacological properties. Bis-iridoids, formed by the dimerization of two iridoid units, represent a structurally more complex and less explored subgroup with intriguing chemical features. This compound falls into this latter category, presenting a unique esterification of two secoiridoid glucoside moieties. This guide delves into the specifics of its initial discovery and characterization.
Discovery of this compound
This compound was first reported in the year 2000 by a team of researchers who were investigating the chemical constituents of the winter jasmine, Jasminum nudiflorum Lindl.. Their work, published in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural determination of five new secoiridoid glucosides, one of which was this compound.
Table 1: Key Discovery Details for this compound
| Parameter | Details | Reference |
| Year of Discovery | 2000 | |
| Discovering Researchers | T. Tanahashi et al. | |
| Journal of Publication | Chemical & Pharmaceutical Bulletin | |
| Original Publication Title | Five Secoiridoid Glucosides Esterified with a Cyclopentanoid Monoterpene Unit from Jasminum nudiflorum |
Natural Source
The primary and thus far only reported natural source of this compound is the stems of Jasminum nudiflorum Lindl.. This deciduous shrub, commonly known as winter jasmine, is a member of the Oleaceae family and is native to China. It is now widely cultivated in other parts of the world for its ornamental value. The plant material for the initial discovery was collected from a botanical garden in Japan.
Table 2: Natural Source Information for this compound
| Parameter | Details | Reference |
| Scientific Name | Jasminum nudiflorum Lindl. | |
| Common Name | Winter Jasmine | |
| Family | Oleaceae | |
| Plant Part | Stems | |
| Geographical Origin of Plant Material for Discovery | Japan (from a botanical garden) |
Experimental Protocols
The isolation and structural elucidation of this compound involved a multi-step process combining various chromatographic and spectroscopic techniques. The following sections provide a detailed description of the methodologies adapted from the original discovery paper.
Extraction and Isolation
The dried stems of Jasminum nudiflorum were the starting material for the extraction process. A systematic workflow was employed to isolate this compound from the crude plant extract.
A detailed breakdown of each step is as follows:
-
Extraction: The air-dried stems of J. nudiflorum (specific weight not detailed in available abstracts) were extracted with methanol at room temperature.
-
Solvent Partitioning: The resulting methanol extract was concentrated under reduced pressure. The residue was then suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.
-
Initial Column Chromatography: The n-butanol soluble fraction, which contained the polar glycosides, was subjected to column chromatography on a Diaion HP-20 resin. The column was eluted with a stepwise gradient of water and methanol.
-
Size Exclusion Chromatography: Fractions containing this compound were further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.
-
Preparative HPLC: The final purification of this compound was achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water solvent system.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings and Data |
| High-Resolution Mass Spectrometry (HR-MS) | Determined the molecular formula as C43H60O22. |
| Ultraviolet (UV) Spectroscopy | Provided information about the presence of chromophores in the molecule. |
| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl, ester, and other functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) | Established the connectivity of all protons and carbons, revealing the two secoiridoid glucoside units and the nature of their ester linkage. |
| Optical Rotation [α]D | Measured the specific rotation of the compound, indicating its chiral nature. |
The comprehensive analysis of these spectroscopic data allowed for the unambiguous assignment of the structure of this compound.
Biological Activity and Signaling Pathways
To date, there is a notable lack of published research on the specific biological activities of this compound. While the broader class of bis-iridoids has been investigated for various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects, the specific bioactivity profile of this compound remains to be elucidated. Consequently, there is no information available regarding any signaling pathways that may be modulated by this compound. This represents a significant knowledge gap and a promising area for future research.
Conclusion
This compound is a structurally interesting bis-iridoid glucoside isolated from the stems of Jasminum nudiflorum. Its discovery in 2000 expanded the known diversity of this class of natural products. While the methods for its isolation and characterization are well-documented, its biological potential remains an open field of investigation. This technical guide serves as a foundational resource for researchers interested in exploring the pharmacology of this compound and unlocking its potential applications in drug development. Further studies are warranted to determine its bioactivities and to understand the molecular mechanisms and signaling pathways through which it may exert its effects.
isolation and purification of Nudifloside B from Jasminum nudiflorum
An In-depth Technical Guide on the Isolation and Purification of Nudifloside B from Jasminum nudiflorum
This guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a secoiridoid glucoside found in the leaves of Jasminum nudiflorum. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to this compound and Jasminum nudiflorum
Jasminum nudiflorum, commonly known as winter jasmine, is a flowering plant belonging to the Oleaceae family.[1][2] Phytochemical investigations have revealed that the leaves of this plant are a rich source of secoiridoid glucosides, a class of monoterpenoids known for their diverse biological activities.[3][4] Among these, this compound has been identified as a significant constituent. Secoiridoid glucosides from Jasminum species have been reported to possess a range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6] While the specific biological activities and mechanisms of action for this compound are not yet fully elucidated, its structural class suggests potential for further pharmacological investigation.
Experimental Protocols
The following protocols are a composite of established methods for the isolation of secoiridoid glucosides from Jasminum species and may be adapted for the specific isolation of this compound.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Jasminum nudiflorum should be collected, preferably during a period of active growth to ensure a higher concentration of secondary metabolites.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying and Pulverization: The collected leaves should be air-dried in the shade to prevent the degradation of thermolabile compounds. The dried leaves are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent. Methanol (B129727) is a commonly used solvent for the extraction of polar compounds like secoiridoid glucosides.
-
Procedure:
-
Macerate the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process with fresh solvent three to four times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude methanolic extract.
-
Fractionation
The crude methanolic extract is a complex mixture of various compounds. Fractionation is performed to separate compounds based on their polarity.
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in water to form an aqueous suspension.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
This compound, being a polar glycoside, is expected to be concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the target compound.
-
Purification
The enriched fraction is then subjected to various chromatographic techniques to isolate this compound in its pure form.
-
Column Chromatography:
-
Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20).
-
Apply the concentrated polar fraction onto the column.
-
Elute the column with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or water-methanol can be used.
-
Collect the eluate in fractions and monitor them by TLC. Combine the fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the semi-pure fractions obtained from column chromatography using preparative HPLC.
-
A reversed-phase C18 column is typically used for the separation of secoiridoid glucosides.
-
The mobile phase usually consists of a gradient of acetonitrile (B52724) and water, or methanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Compound Identification | |
| Compound Name | This compound |
| Molecular Formula | C₄₃H₆₀O₂₂ |
| Molecular Weight | 928.9 g/mol |
| Spectroscopic Data | |
| UV (λmax in MeOH) | 235 nm |
| ¹³C NMR (CD₃OD) | Refer to Spectrabase for detailed chemical shifts |
| Mass Spectrometry | Data to be obtained for structural confirmation |
| Purification Parameters (Illustrative) | |
| Column | Preparative C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 235 nm |
| Yield (from leaves) | To be determined experimentally |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of purification stages for this compound.
Biological Activity and Signaling Pathways
While a number of secoiridoid glucosides isolated from various Jasminum species have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, the specific biological activity and the associated signaling pathways for this compound have not been extensively studied and are not well-defined in the current scientific literature.[3][4][5] Further research is required to elucidate the pharmacological potential and mechanism of action of this particular compound. Therefore, a specific signaling pathway diagram for this compound cannot be provided at this time.
Conclusion
The isolation and purification of this compound from Jasminum nudiflorum leaves can be achieved through a systematic approach involving solvent extraction, liquid-liquid partitioning, and a combination of column chromatography and preparative HPLC. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the isolation of this and other related secoiridoid glucosides for further chemical and pharmacological studies. The elucidation of the biological activities of this compound remains a promising area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Hypoglycemic and antioxidant activities of Jasminum officinale L. with identification and characterization of phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Nudifloside B molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloside B is a naturally occurring iridoid glycoside. This technical guide synthesizes the available chemical data for this compound, focusing on its molecular formula and weight. Due to a lack of direct experimental studies on its biological activities, this document also explores the known bioactivities of structurally related compounds and extracts from its source, the genus Jasminum. This information provides a foundational understanding for researchers interested in the potential therapeutic applications of this compound.
Chemical Properties of this compound
This compound is a complex molecule with a significant molecular weight. Its chemical identity is defined by the following parameters:
| Property | Value | Citation |
| Molecular Formula | C43H60O22 | [1][2] |
| Molecular Weight | 928.92 g/mol | [1] |
Biological Context and Potential Activities
Insights from Jasminum Species
This compound has been isolated from plants belonging to the Jasminum genus. Studies on extracts and other compounds from various Jasminum species have revealed a range of biological activities, primarily centered around antioxidant and anti-inflammatory effects.
Extracts from Jasminum multiflorum have demonstrated notable antioxidant and anti-inflammatory properties. These extracts were found to contain secoiridoid glycosides, among other phenolic compounds.[3] Similarly, various caffeoyl phenylpropanoid and secoiridoid glycosides isolated from the stems of Jasminum nervosum have shown potent antioxidant and anti-inflammatory activities in vitro.[2][4] Specifically, certain compounds from J. nervosum were effective in scavenging DPPH radicals and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced BV2 microglial cells.[2]
General Activities of Iridoid Glycosides
Iridoid glycosides as a class are known for their diverse biological activities. Research on various iridoid glycosides has established their potential as anti-inflammatory agents.[5] The anti-inflammatory mechanisms of iridoid glycosides are a subject of ongoing research.[6] Furthermore, iridoid glycosides isolated from the flowers of Gardenia jasminoides have shown antioxidant potential in DPPH radical scavenging assays.[1]
Given that this compound is an iridoid glycoside from a Jasminum species, it is plausible that it may exhibit similar antioxidant and anti-inflammatory properties. However, this remains to be confirmed through direct experimental investigation.
Future Research Directions
The absence of specific bioactivity data for this compound highlights a significant research gap. Future studies should focus on the following areas:
-
Isolation and Purification: Development of robust protocols for the isolation and purification of this compound in sufficient quantities for biological screening.
-
In Vitro Bioassays:
-
Antioxidant Activity: Evaluation of its radical scavenging activity using assays such as DPPH, ABTS, and FRAP.
-
Anti-inflammatory Activity: Assessment of its ability to inhibit the production of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in cell-based models (e.g., LPS-stimulated macrophages).
-
-
Mechanism of Action Studies: If significant bioactivity is observed, further experiments to elucidate the underlying molecular mechanisms, such as the modulation of key signaling pathways (e.g., NF-κB, MAPKs), would be crucial.
-
In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in animal models of inflammation or oxidative stress-related diseases.
Logical Workflow for Future Investigation
To systematically investigate the potential of this compound, the following experimental workflow is proposed.
Conclusion
This compound is a chemically defined natural product with a known molecular formula and weight. While direct evidence of its biological activity is currently lacking, its classification as an iridoid glycoside and its origin from the Jasminum genus suggest a potential for antioxidant and anti-inflammatory properties. This technical guide serves as a call to the research community to undertake focused studies to uncover the therapeutic potential of this intriguing molecule. The proposed research workflow provides a roadmap for a systematic investigation into the pharmacology of this compound.
References
- 1. Iridoid glycosides from the flowers of Gardenia jasminoides: Isolation, characterization, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of iridoid glycosides: a comprehensive review of mechanisms of action and structure-activity relationships | Semantic Scholar [semanticscholar.org]
Unraveling the Molecular Architecture of Nudifloside B: A Technical Guide to its Putative Biosynthetic Pathway in Plants
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the putative biosynthetic pathway of Nudifloside B, a complex dimeric secoiridoid glycoside isolated from Jasminum nudiflorum. While the precise enzymatic steps leading to this compound remain to be fully elucidated, this whitepaper pieces together a plausible route based on the known biosynthesis of related secoiridoids in the Oleaceae family, providing a valuable roadmap for future research and potential biotechnological applications.
This compound, with the molecular formula C43H60O22, presents a formidable structural complexity that hints at a fascinating biosynthetic origin.[1] Analysis of its architecture reveals a dimeric structure composed of two distinct secoiridoid glucoside units. This intricate assembly suggests a sophisticated enzymatic machinery capable of not only synthesizing the monomeric precursors but also orchestrating their precise dimerization.
At present, no dedicated studies have detailed the complete biosynthetic pathway of this compound. However, by dissecting its structure and drawing parallels with the well-characterized biosynthesis of other secoiridoids, such as oleuropein, a hypothetical pathway can be constructed. This proposed pathway serves as a foundational framework for targeted experimental validation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to originate from the iridoid pathway, a branch of the terpenoid biosynthesis that commences with geranyl pyrophosphate (GPP).
Caption: A proposed biosynthetic pathway for this compound, starting from Geranyl Pyrophosphate.
The initial steps are likely catalyzed by a suite of enzymes including geraniol (B1671447) synthase, geraniol-8-hydroxylase, and iridoid synthase to form the core iridoid skeleton. Subsequent oxidative cleavage of the cyclopentane (B165970) ring by a cytochrome P450 enzyme, a secologanin (B1681713) synthase, would yield the secoiridoid core. This core then undergoes glycosylation, typically by a UDP-glycosyltransferase (UGT), to attach a glucose moiety, forming a monomeric secoiridoid glucoside.
The defining feature of this compound is its dimeric nature. The formation of such dimers has been observed in other species of the Oleaceae family, such as the ligusides found in Ligustrum lucidum.[2] This suggests the existence of specific enzymes, possibly laccases or peroxidases, that catalyze the oxidative coupling of two secoiridoid glucoside monomers. The precise regioselectivity of this dimerization is a key area for future investigation.
Following dimerization, a series of tailoring reactions, including hydroxylations, acylations, and potentially further glycosylations, are hypothesized to occur to yield the final intricate structure of this compound.
Quantitative Data
As the biosynthesis of this compound has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, metabolite concentrations, or gene expression levels specific to this pathway. The following table presents hypothetical data points that researchers would aim to determine to fully characterize this pathway, based on typical values observed in related natural product biosynthetic pathways.
| Parameter | Hypothetical Value/Range | Method of Determination |
| Enzyme Kinetics | ||
| Iridoid Synthase (Km for GPP) | 10 - 100 µM | In vitro enzyme assays with recombinant protein |
| Dimerizing Enzyme (kcat) | 0.1 - 10 s⁻¹ | In vitro enzyme assays with monomeric substrates |
| Metabolite Concentrations | ||
| Secoiridoid Monomer (in planta) | 50 - 500 µg/g fresh weight | LC-MS analysis of plant extracts |
| This compound (in planta) | 100 - 1000 µg/g fresh weight | LC-MS analysis of plant extracts |
| Gene Expression | ||
| Iridoid Synthase mRNA levels | Tissue- and development-specific | qRT-PCR analysis of different plant tissues |
| Dimerizing Enzyme mRNA levels | Co-expressed with other pathway genes | Transcriptome analysis (RNA-seq) |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound will require a multi-faceted approach combining transcriptomics, proteomics, and metabolomics with classical biochemical techniques.
1. Identification of Candidate Genes:
-
Transcriptome Sequencing: RNA-seq of Jasminum nudiflorum tissues actively producing this compound (e.g., young leaves, flowers) to identify co-expressed genes belonging to relevant enzyme families (e.g., cytochrome P450s, glycosyltransferases, laccases/peroxidases).
-
Differential Gene Expression Analysis: Comparing transcriptomes of high- and low-producing tissues or developmental stages to pinpoint candidate genes.
2. Functional Characterization of Enzymes:
-
Heterologous Expression: Cloning candidate genes into a suitable expression host (e.g., E. coli, yeast, or Nicotiana benthamiana).
-
In Vitro Enzyme Assays: Purifying the recombinant enzymes and testing their activity with putative substrates. For example, testing a candidate iridoid synthase with GPP and analyzing the products by GC-MS or LC-MS.
-
In Vivo Assays: Co-expression of multiple candidate genes in a heterologous host to reconstitute segments of the pathway.
3. Metabolite Analysis:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry for the sensitive and specific detection and quantification of this compound and its putative biosynthetic intermediates in plant extracts.
-
NMR Spectroscopy: Nuclear magnetic resonance for the structural elucidation of novel intermediates. The 13C NMR data for this compound is a key identifier for this compound.[1]
Caption: A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.
Future Outlook
The elucidation of the complete biosynthetic pathway of this compound holds significant promise. A thorough understanding of the enzymatic machinery will pave the way for the metabolic engineering of plants or microbial hosts for the sustainable production of this and potentially novel, structurally related compounds. Such efforts could provide a scalable source of these complex natural products for further pharmacological investigation and drug development. This technical guide provides the necessary theoretical framework and experimental strategies to embark on this exciting scientific endeavor.
References
physical and chemical properties of Nudifloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside B is a complex secoiridoid glucoside isolated from the leaves and stems of Jasminum nudiflorum, a plant species belonging to the Oleaceae family. Secoiridoid glucosides are a class of natural products known for their diverse biological activities, making this compound a compound of interest for further investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with information on its potential biological activities and the experimental protocols used to assess them.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₀O₂₂ | [1] |
| Molecular Weight | 928.92 g/mol | [1] |
| CAS Number | 297740-98-8 | |
| Appearance | Amorphous powder | [2] |
| Storage Temperature | -20°C |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and structural elucidation of natural products. While a complete set of published spectra for this compound is not publicly available, a database entry for its ¹³C NMR spectrum exists. The full spectral data would typically be found in the primary literature reporting its isolation.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A database entry indicates the availability of ¹³C NMR data for this compound, which is essential for determining the carbon framework of the molecule.
-
¹H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: Comprehensive analysis using these techniques is necessary for the complete structural assignment and confirmation of this compound. This data would reveal the proton environment, the precise mass and fragmentation pattern, and the functional groups present in the molecule, respectively.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in the publicly accessible literature, the broader class of secoiridoid glucosides and other compounds isolated from Jasminum species exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[3][4][5]
Potential Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially exert its biological effects through various signaling pathways. One of the most relevant pathways for compounds with anti-inflammatory and anticancer potential is the Nuclear Factor-kappa B (NF-κB) signaling pathway .
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[6][7] In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Inhibition of this pathway is a key target for therapeutic intervention.
Experimental Protocols
To evaluate the potential biological activities of this compound, a series of in vitro assays are commonly employed. The following are detailed methodologies for key experiments relevant to assessing antioxidant, anti-inflammatory, and cytotoxic activities.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.[8]
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations for testing.[9]
-
Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing different concentrations of this compound. A control containing the solvent and DPPH solution is also prepared.[10]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).
Detailed Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in a 96-well plate.[11]
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[11]
-
Incubation: The plate is incubated for a period sufficient to allow for NO production (e.g., 24 hours).[11]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[12]
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a new 96-well plate.[12]
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.[12]
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.[12]
-
Quantification: The nitrite concentration is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: The target cancer cell line is seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[2]
-
Incubation: The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. This data can be used to determine the IC₅₀ value, representing the concentration of this compound that inhibits cell growth by 50%.
Conclusion
This compound is a structurally complex natural product with potential for further pharmacological investigation. This guide has summarized the currently available information on its physical and chemical properties and has outlined potential avenues for exploring its biological activities, with a focus on its possible role as a modulator of the NF-κB signaling pathway. The provided experimental protocols offer a foundation for researchers to systematically evaluate its antioxidant, anti-inflammatory, and cytotoxic properties. Further research is warranted to fully elucidate the physicochemical characteristics and the therapeutic potential of this compound. The primary literature reporting its initial isolation and characterization remains a critical resource for obtaining comprehensive spectral and physical data.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Study on The Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Assay | PDF | Spectrophotometry | Absorbance [scribd.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Nudifloside B: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Predicted Solubility Profile of Nudifloside B
This compound belongs to the depside class of compounds, which are esters formed from two or more hydroxybenzoic acid-like units. The solubility of depsides is largely influenced by their specific structure, including the nature and substitution patterns of the aromatic rings and the length of any alkyl chains.
Based on the general solubility of similar depsides, the following qualitative solubility profile for this compound can be anticipated:
-
High Solubility: Expected in moderately polar to polar organic solvents such as diethyl ether, benzene, and methanol.[1]
-
Moderate to Low Solubility: Likely to be observed in less polar solvents like ethyl acetate (B1210297) and acetone.[1]
-
Poor Solubility: Anticipated in non-polar solvents such as petroleum ether and potentially in water, depending on the presence and number of hydrophilic functional groups.[1]
It is crucial to note that this is a generalized prediction. Empirical determination of this compound's solubility in a range of solvents is essential for accurate solution preparation and experimental design.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate as they determine this critical data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a natural product like this compound.
Biological Context and Potential Signaling Pathways
This compound is classified as a depside, a group of compounds known for a variety of biological activities, including antioxidant properties.[6][7] The antioxidant activity of such phenolic compounds often involves mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[8][9] While a specific signaling pathway directly modulated by this compound has not yet been elucidated, its antioxidant potential suggests it could influence cellular pathways sensitive to redox state.
For instance, many natural antioxidants can modulate signaling pathways such as the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Further research is required to determine if this compound interacts with this or other cellular signaling cascades.
The following diagram illustrates a generalized antioxidant mechanism that could be relevant for this compound.
References
- 1. Confluentic acid - Wikipedia [en.wikipedia.org]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents [mdpi.com]
- 7. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Nudifloside B: A Technical Guide to its Potential Biological Activities
Disclaimer: Direct experimental data on the biological activities of Nudifloside B is limited in publicly available scientific literature. This guide leverages data from the closely related and extensively studied flavonoid, Quercetin (B1663063) , as a representative model to illustrate the potential biological activities and mechanisms of action that this compound may possess. This approach is based on the well-established principle that flavonoids share common structural features that often translate to similar biological functions. All quantitative data and experimental protocols presented herein are specific to Quercetin and should be considered as a predictive framework for the potential activities of this compound.
Executive Summary
This compound, a flavonoid glycoside, belongs to a class of plant secondary metabolites renowned for their diverse pharmacological properties. While specific research on this compound is nascent, the broader family of flavonoids, particularly Quercetin, has been shown to exhibit potent anti-inflammatory, antioxidant, and anti-cancer activities. These effects are largely attributed to their ability to modulate key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt. This technical guide provides an in-depth overview of these potential biological activities, supported by quantitative data and detailed experimental methodologies derived from studies on Quercetin. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future investigations into the therapeutic potential of this compound.
Potential Biological Activities
Anti-Inflammatory Activity
Flavonoids are well-documented for their ability to mitigate inflammatory responses. This is primarily achieved by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that govern the inflammatory process.
Quantitative Data Summary (Quercetin):
| Cell Line | Stimulant | Assay | IC50 Value | Reference |
| RAW 264.7 | LPS | NO Production | 33.3 ± 1.3 µg/mL | [1] |
| RAW 264.7 | poly(I:C) | NO Production | < 50 µM | [2][3][4] |
| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | < 20 µM | [5] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3 x 10^5 cells/well and allowed to adhere for 12 hours.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Quercetin, 5-50 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubating for an additional 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[2]
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their protective effects against cellular damage induced by oxidative stress. This activity is typically evaluated by their ability to scavenge free radicals.
Quantitative Data Summary (Quercetin):
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 4.60 ± 0.3 µM | [6] |
| DPPH Radical Scavenging | 19.17 µg/mL | [7] |
| ABTS Radical Scavenging | 48.0 ± 4.4 µM | [6] |
| ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A 0.12 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: Varying concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 515 nm using a spectrophotometer.
-
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[6]
Anti-Cancer Activity
Flavonoids have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. Their anti-cancer effects are often cell-line dependent.
Quantitative Data Summary (Quercetin):
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity | 24 h | 37 µM | [9][10][11][12] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 48 h | 73 µM | [13] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 24 h | > 100 µM | [10][12] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 48 h | 85 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells
-
Cell Culture: MCF-7 human breast cancer cells are maintained in MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin (B600854) at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 4,000 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compound for 24 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 595 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[14]
Modulation of Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Flavonoids can inhibit its activation, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocol: Western Blot for NF-κB p65 Translocation
-
Cell Treatment and Lysis: RAW 264.7 cells are pre-treated with the test compound, stimulated with LPS, and then lysed to separate nuclear and cytosolic fractions.
-
Protein Quantification: Protein concentration in each fraction is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against NF-κB p65, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: A decrease in cytosolic p65 and a corresponding increase in nuclear p65 upon LPS stimulation, which is reversed by the test compound, indicates inhibition of NF-κB activation.[15]
Caption: Quercetin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is crucial for cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Flavonoids can modulate this pathway by inhibiting the phosphorylation of key kinases.
Experimental Protocol: Western Blot for MAPK Phosphorylation
-
Cell Treatment and Lysis: Cells (e.g., RAW 264.7 or JB6 P+) are treated with the test compound and/or a stimulant (e.g., LPS or TPA). Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: Protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPKs, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Bands are visualized by ECL, and the ratio of phosphorylated to total protein is calculated to determine the effect of the test compound on MAPK activation.[16][17]
Caption: Quercetin modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer. Flavonoids can inhibit this pathway, contributing to their anti-cancer effects.
Experimental Protocol: Western Blot for PI3K/Akt Pathway Proteins
-
Cell Treatment and Lysis: Cancer cells (e.g., T-cell lymphoma or P19 neuronal cells) are treated with the test compound and/or a stimulus (e.g., H2O2). Whole-cell lysates are prepared.
-
Protein Quantification: Protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies for phosphorylated and total Akt, as well as upstream (PI3K) and downstream (e.g., mTOR, PTEN) pathway components. HRP-conjugated secondary antibodies are then used.
-
Detection and Analysis: Bands are visualized by ECL. The ratio of phosphorylated to total protein for key kinases is calculated to assess the inhibitory effect of the test compound on the PI3K/Akt pathway.[18][19]
Caption: Quercetin inhibits the PI3K/Akt signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the extensive research on the representative flavonoid, Quercetin, provides a strong rationale for investigating this compound as a potential therapeutic agent. The data presented in this guide suggest that this compound may possess significant anti-inflammatory, antioxidant, and anti-cancer properties. Future research should focus on the isolation and characterization of this compound, followed by a systematic evaluation of its biological activities using the experimental frameworks outlined in this document. Elucidating the precise mechanisms of action and identifying the specific molecular targets of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nehu.ac.in [nehu.ac.in]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 14. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
Preliminary In Vitro Screening of Nudifloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary in vitro screening of Nudifloside B, a novel natural product with therapeutic potential. In the absence of established specific data for this compound, this document provides a robust, standardized workflow based on established methodologies for the initial cytotoxic, anti-cancer, anti-inflammatory, and antioxidant evaluation of novel bioactive compounds. Detailed experimental protocols, data presentation tables with hypothetical yet representative data, and visualizations of experimental workflows and a putative signaling pathway are provided to guide researchers in the preliminary assessment of this compound or other natural product candidates.
Introduction
Natural products remain a cornerstone of drug discovery, offering a vast chemical diversity for identifying novel therapeutic agents. The initial in vitro screening of these compounds is a critical step to determine their biological activities and guide further development. This guide presents a systematic approach for the preliminary evaluation of this compound, encompassing a battery of standardized assays to assess its cytotoxic, anti-cancer, anti-inflammatory, and antioxidant properties. The presented protocols and data serve as a blueprint for researchers to conduct a thorough initial assessment of novel natural products.
Experimental Workflow
The preliminary in vitro screening of this compound follows a logical progression from general toxicity assessment to more specific bioactivity assays. The overall workflow is depicted below.
Methodological & Application
Application Notes and Protocols for the Quantification of Nudifloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside B is a novel glycoside with significant therapeutic potential. As with any new chemical entity, robust and reliable analytical methods for its quantification in various matrices are paramount for preclinical and clinical development. Accurate measurement of this compound concentrations is essential for pharmacokinetic studies, dose-response relationship establishment, and quality control of drug products.
These application notes provide detailed protocols for the quantification of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is a cost-effective and widely available technique suitable for the analysis of bulk drug substances and formulations where concentration levels are relatively high. The LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as the quantification of this compound in plasma, urine, and tissue samples.
The following sections detail the experimental protocols for both methods, present a summary of validation parameters in a structured table, and provide visual workflows to guide the user through the analytical process.
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound:
-
HPLC-UV: A robust and accessible method ideal for quantifying this compound in samples with higher concentrations, such as in pharmaceutical formulations or during process development.
-
LC-MS/MS: A highly sensitive and selective method, which is the preferred choice for bioanalytical studies requiring low limits of detection in complex biological matrices.
Data Presentation: Quantitative Summary
The following table summarizes the typical validation parameters for the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative of what can be achieved with properly optimized and validated methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 500 µg/mL (r² > 0.999) | 0.5 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.3% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% | Intra-day: < 5.0%, Inter-day: < 7.5% |
| Specificity | Good, potential for interference from structurally similar compounds | Excellent, highly specific due to MRM transitions |
| Sample Throughput | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound in a straightforward matrix, such as a drug product formulation.
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable acid for pH adjustment)
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-17 min: 70-10% B
-
17-20 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or the λmax of this compound if different)
1.4. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh a portion of the sample containing this compound. Dissolve the sample in methanol to a concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for quantifying this compound in biological samples like plasma.
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
2.3. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive or negative (to be optimized for this compound)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion)
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
2.4. Sample Preparation (Protein Precipitation)
-
Standard and QC Preparation: Prepare stock solutions of this compound and IS in methanol. Spike blank plasma with appropriate amounts of this compound to prepare calibration standards and quality control (QC) samples.
-
Sample Extraction:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2.5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the samples from the calibration curve.
Role of Quantification in Drug Development
Accurate quantification of this compound is a critical step in its journey from a promising lead compound to a therapeutic agent. The analytical methods described herein provide the foundation for generating reliable data to support key drug development activities.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for the analysis of bulk materials and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is crucial to validate these methods according to the relevant regulatory guidelines (e.g., ICH, FDA) before their implementation in drug development studies to ensure data integrity and reliability.
HPLC-UV method for Nudifloside B analysis
An HPLC-UV method for the quantitative analysis of Nudifloside B has been developed and validated. This application note provides a detailed protocol for the determination of this compound in various sample matrices, making it suitable for researchers, scientists, and professionals in drug development. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection.
The described method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its reliability for routine analysis.
Principle of the Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. This compound is then detected by a UV-Vis detector at its maximum absorbance wavelength, and the resulting peak area is proportional to its concentration in the sample.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Filtration assembly with 0.45 µm and 0.22 µm membrane filters.
-
HPLC vials.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Methanol (B129727) (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Experimental Protocols
Chromatographic Conditions
A consistent and stable chromatographic condition is crucial for reproducible results. The following parameters have been optimized for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation Protocol
The primary goal of sample preparation is to extract this compound from the matrix and remove any interfering substances.[1]
-
Extraction: Accurately weigh 1.0 g of the homogenized sample powder and place it in a conical flask. Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more and pool the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried residue in 5 mL of the mobile phase (initial composition).
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial before injection.[2]
Method Validation and Data
The developed method was validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.[4] A standard solution of this compound (20 µg/mL) was injected six times.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Retention Time (%RSD) | ≤ 1.0% | 0.3% |
| Peak Area (%RSD) | ≤ 2.0% | 0.8% |
| Tailing Factor (Tf) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N)| > 5000 | 8500 |
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method showed good linearity with a correlation coefficient (R²) > 0.999.[5]
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,800 |
| 100 | 1,521,100 |
| Regression Equation | y = 15205x + 320 |
| Correlation (R²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[5] The relative standard deviation (%RSD) was found to be less than 2%, indicating good precision.
Table 3: Precision Data (%RSD)
| Concentration (µg/mL) | Intra-day Precision (n=6) | Inter-day Precision (n=6 over 3 days) |
|---|---|---|
| 10 | 1.5% | 1.8% |
| 50 | 0.9% | 1.2% |
| 100 | 0.6% | 0.9% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The recovery percentage was calculated.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
|---|---|---|---|---|
| Low | 10 | 9.8 | 98.0% | 1.4% |
| Medium | 50 | 49.7 | 99.4% | 1.1% |
| High | 100 | 101.2 | 101.2% | 0.8% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.[5] The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.15 |
| LOQ | 0.50 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound.
Hypothetical Signaling Pathway Inhibition
Many natural products are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The diagram below illustrates a hypothetical mechanism where this compound may inhibit this pathway.
Conclusion
The HPLC-UV method described here is simple, accurate, precise, and sensitive for the quantitative determination of this compound. The method has been successfully validated and can be effectively used for routine quality control and research purposes in the pharmaceutical and natural product industries. The short run time allows for a high throughput of samples.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Sennoside B inhibits PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS protocol for Nudifloside B detection in biological samples
An Application Note and Protocol for the Quantification of Nudifloside B in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a subject of growing interest in pharmaceutical research due to its potential therapeutic activities. To support preclinical and clinical development, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended to be a comprehensive guide covering sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
While a specific validated method for this compound was not found in the public domain, this protocol has been developed based on established methodologies for structurally related compounds, such as glycosides and nucleoside analogs, in biological samples[1][2][3]. The principles outlined here provide a strong foundation for the development and validation of a sensitive and specific assay for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the biological matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control biological plasma (e.g., rat, human)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma samples[2].
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C18 column, such as a Waters XBridge C18 (2.1 x 50 mm, 3.5 µm), is a suitable choice for the separation of polar glycosides[4].
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for optimal sensitivity for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions: These must be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Data Presentation
The following tables summarize the expected quantitative data from a method validation based on FDA guidelines. The values are representative of typical LC-MS/MS assays for similar analytes[2][3].
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 80 | 85 - 115 |
| High QC | 800 | > 80 | 85 - 115 |
Visualizations
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Schematic of the LC-MS/MS analytical workflow.
Conclusion
The protocol detailed in this application note provides a comprehensive framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. By leveraging established techniques for similar compounds, researchers can adapt and validate this method to support pharmacokinetic and other studies critical to drug development. The provided tables and workflows offer a clear guide for implementation and data interpretation.
References
- 1. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Nudifloside B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside B is a compound of interest within the scientific community, though specific, optimized extraction protocols from plant material are not yet extensively detailed in publicly available literature. However, based on established methodologies for the extraction of analogous compounds from plant matrices, particularly from Quisqualis indica (also known as Combretum indicum), a general yet robust protocol can be outlined. These application notes provide a comprehensive guide to the extraction, purification, and quantification of this compound, designed to be adapted and optimized for specific laboratory contexts.
Data Presentation: Comparative Extraction Solvents
The choice of solvent is a critical parameter in the extraction of bioactive compounds from plant materials. The polarity of the solvent system dictates the efficiency and selectivity of the extraction process. For the extraction of compounds from Quisqualis indica, various solvents have been employed, each yielding different classes of phytochemicals. While specific yield data for this compound is not available, the following table summarizes the general phytochemical classes obtained using different solvents, which can guide the selection for this compound extraction.
| Solvent System | Polarity | Predominantly Extracted Phytochemical Classes | Reference |
| Petroleum Ether | Non-polar | Terpenoids, Steroids, Waxes | [1] |
| n-Hexane | Non-polar | Lipids, Waxes, some Terpenoids | [2] |
| Chloroform | Intermediate | Terpenoids, some Alkaloids, less polar Flavonoids | [2][3] |
| Methanol (B129727) | Polar | Flavonoids, Tannins, Glycosides, Alkaloids | [1][3] |
| Ethanol | Polar | Flavonoids, Phenolic compounds, Glycosides | [2] |
| Water (Aqueous) | Highly Polar | Water-soluble Flavonoids, Tannins, Saponins | [2][3] |
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Drying: Fresh plant material should be dried to prevent enzymatic degradation of target compounds. Air-drying or oven drying at a controlled temperature (typically 40-60°C) is recommended.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent interaction. A particle size of 0.5 mm is often optimal for efficient extraction.[4]
-
Defatting (Optional): For non-polar target compounds, a pre-extraction step with a non-polar solvent like petroleum ether or hexane (B92381) can remove lipids and waxes, which may interfere with subsequent purification steps.
Extraction of this compound (General Protocol)
This protocol is a generalized procedure based on common phytochemical extraction techniques and will require optimization for this compound.
a. Maceration:
-
Place the powdered plant material in a sealed container with a suitable solvent (e.g., methanol or ethanol, based on the polarity of this compound). A common solid-to-solvent ratio is 1:10 (w/v).
-
Agitate the mixture periodically.
-
Allow the extraction to proceed for 3-7 days at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
b. Soxhlet Extraction:
-
Place the powdered plant material in a thimble within a Soxhlet apparatus.
-
Add the chosen solvent to the flask.
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, ensuring continuous extraction with fresh solvent.
-
Continue the extraction for 6-8 hours.
-
Evaporate the solvent from the collected extract to yield the crude extract.
c. Ultrasound-Assisted Extraction (UAE):
-
Suspend the powdered plant material in the selected solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Apply ultrasonic waves (typically 20-40 kHz) for 30-60 minutes.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction on the plant residue 2-3 times.
-
Combine the supernatants and evaporate the solvent.
Purification of this compound
The crude extract will contain a mixture of compounds. Purification is necessary to isolate this compound.
Column Chromatography:
-
Pack a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase).
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate (B1210297) for normal-phase, or water to methanol for reverse-phase).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent.
Quantification of this compound
Accurate quantification is essential for drug development and research.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is commonly used for the analysis of plant-derived compounds.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetonitrile (B52724) for better peak shape) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound. If the compound lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[5]
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and analysis of this compound.
Potential Signaling Pathway Involvement: NF-κB
While the direct molecular targets of this compound are not yet fully elucidated, many flavonoids and other phytochemicals exert their biological effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and is a common target for natural products.[6][]
Caption: The canonical NF-κB signaling pathway.
References
- 1. rjpponline.org [rjpponline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Nudifloside B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Nudifloside B, a natural product of interest, on various cell lines. The following assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted understanding of this compound's potential as a therapeutic agent.
Introduction to Cytotoxicity Testing
Cytotoxicity assays are essential tools in drug discovery and development for evaluating the toxic effects of compounds on cells.[1][2] These assays can determine a compound's therapeutic index and elucidate its mechanism of action. For natural products like this compound, a multi-parametric approach is recommended to assess its full cytotoxic profile. This typically involves evaluating metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[3][4]
Key Cell-Based Cytotoxicity Assays
A panel of assays should be employed to gain a comprehensive understanding of this compound's cytotoxic activity. The following are standard and robust methods widely used in the field.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5] Loss of cell membrane integrity results in the release of this stable cytosolic enzyme into the culture medium. The amount of LDH in the medium is proportional to the number of dead cells.
Caspase-3/7 Activity Assay for Apoptosis Induction
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[6] Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic or fluorogenic substrate that is cleaved by activated caspase-3/7, producing a signal that is proportional to the level of apoptosis.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose appropriate cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293, primary cells).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay
Objective: To assess the effect of this compound on cell membrane integrity.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Determine the percentage of cytotoxicity based on the LDH released from a positive control (lysed cells).
Protocol 3: Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorometer
Procedure:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence or fluorescence using a suitable plate reader.
-
Express the results as the fold change in caspase activity compared to the vehicle control.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| HeLa | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| HEK293 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Cytotoxicity and Apoptosis Induction by this compound at a Fixed Concentration (e.g., 50 µM)
| Cell Line | Incubation Time (h) | % Cytotoxicity (LDH Assay) | Fold Change in Caspase-3/7 Activity |
| MCF-7 | 24 | Value | Value |
| 48 | Value | Value | |
| HeLa | 24 | Value | Value |
| 48 | Value | Value | |
| HEK293 | 24 | Value | Value |
| 48 | Value | Value |
Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity can aid in understanding the experimental design and results.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Determining the Effective Concentration of Nudifloside B In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside B, a natural product isolated from Jasminum nudiflorum[1], represents a novel compound with potential therapeutic applications. As with any newly identified bioactive molecule, the initial step in its preclinical evaluation is to determine its effective concentration range in relevant in vitro models. This document provides a comprehensive set of application notes and detailed experimental protocols to guide researchers in characterizing the in vitro efficacy of this compound.
The following protocols are designed to assess the cytotoxic, anti-inflammatory, and antioxidant properties of this compound. Furthermore, a protocol to investigate its effect on a key inflammatory signaling pathway, the Nuclear Factor-kappa B (NF-κB) pathway, is included. The data presented in the tables are hypothetical and serve as a template for recording and presenting experimental findings.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.7 ± 4.8 |
| 10 | 92.3 ± 5.5 |
| 25 | 88.1 ± 6.2 |
| 50 | 75.4 ± 7.1 |
| 100 | 52.3 ± 8.0 |
| IC50 (µM) | ~ 95 |
This table summarizes the dose-dependent effect of this compound on the viability of RAW 264.7 cells after a 24-hour incubation period, as determined by the MTT assay. The IC50 value represents the concentration at which a 50% reduction in cell viability is observed.
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 ± 8.9 |
| LPS + this compound (1 µM) | 85.4 ± 7.5 |
| LPS + this compound (5 µM) | 62.1 ± 6.8 |
| LPS + this compound (10 µM) | 41.3 ± 5.2 |
| LPS + this compound (25 µM) | 25.8 ± 4.1 |
| IC50 (µM) | ~ 8.5 |
This table illustrates the inhibitory effect of this compound on nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The IC50 value indicates the concentration of this compound required to inhibit 50% of the LPS-induced NO production.
Table 3: Antioxidant Activity of this compound
| Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) (Mean ± SD) |
| 10 | 15.2 ± 2.1 |
| 25 | 35.8 ± 3.5 |
| 50 | 68.4 ± 4.2 |
| 100 | 89.7 ± 2.8 |
| IC50 (µg/mL) | ~ 42 |
This table shows the free radical scavenging potential of this compound as determined by the DPPH assay. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent bioactivity assays.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of cell seeding, remove the old medium and treat the cells with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Express the results as a percentage of the NO production in the LPS-stimulated control group.
DPPH Radical Scavenging Assay
Objective: To assess the direct antioxidant capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (as a positive control)
-
96-well plates
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.
-
Include a control with 100 µL of DPPH and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for determining the in vitro effective concentration of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nudifloside B Extraction
Welcome to the technical support center for Nudifloside B extraction. This resource is designed for researchers, scientists, and drug development professionals dedicated to enhancing the efficiency and yield of this compound isolation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source?
A1: this compound is an iridoid glycoside.[1] It has been isolated from the stems of Jasminum nudiflorum.[1] Its chemical formula is C43H60O22 and it has a molecular weight of 928.92.[1]
Q2: What are the most critical factors influencing the yield of this compound extraction?
A2: The yield of this compound, like other glycosides, is primarily influenced by several key factors: the choice of solvent, extraction temperature, extraction duration, solid-to-solvent ratio, and the particle size of the plant material. The selection of an appropriate extraction method (e.g., maceration, ultrasound-assisted extraction, microwave-assisted extraction) also plays a pivotal role in maximizing the yield.
Q3: Which solvents are most effective for extracting this compound?
A3: As this compound is a polar glycoside, polar solvents are generally the most effective for its extraction. Ethanol (B145695) and methanol (B129727), particularly when mixed with water (e.g., 70-80% ethanol), are commonly used and have demonstrated high extraction efficiency for similar glycosides. The polarity of the solvent should be optimized to match that of this compound for enhanced solubility and extraction.
Q4: Can non-conventional extraction methods improve the yield of this compound?
A4: Yes, modern, non-conventional extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield of this compound. These methods utilize ultrasonic waves or microwaves to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher extraction efficiency in a shorter time compared to conventional methods like maceration.
Q5: How can I minimize the degradation of this compound during extraction?
A5: Glycosides can be susceptible to degradation, particularly at high temperatures or in the presence of strong acids or bases. To minimize degradation, it is advisable to use moderate extraction temperatures. Additionally, ensuring the pH of the extraction solvent is near neutral can prevent hydrolysis of the glycosidic bonds. The presence of enzymes in the plant material can also lead to degradation; therefore, proper drying and storage of the plant material are crucial.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the extraction of this compound, presented in a question-and-answer format.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | This compound is a polar molecule. Ensure you are using a polar solvent system. We recommend starting with a 70% ethanol or methanol solution. You can perform small-scale pilot extractions with varying solvent polarities (e.g., 50%, 70%, 90% ethanol) to determine the optimal solvent concentration for your specific plant material. |
| Inadequate Particle Size | The particle size of the plant material significantly impacts extraction efficiency. Grind the dried stems of Jasminum nudiflorum to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent contact. |
| Insufficient Extraction Time or Temperature | Ensure the extraction time and temperature are optimized. For maceration, a longer extraction period (24-48 hours) may be necessary. For UAE and MAE, while the time is shorter, it still needs to be optimized (e.g., 30-60 minutes). Be cautious with temperature; excessively high temperatures can lead to the degradation of this compound. A good starting point is 50-60°C. |
| Inappropriate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound. A typical starting range for the solid-to-liquid ratio is 1:10 to 1:30 (g/mL). Experiment with different ratios to find the point of diminishing returns. |
| Incomplete Cell Lysis (for UAE/MAE) | For ultrasound-assisted and microwave-assisted extractions, ensure the power setting is adequate to induce cavitation and cell wall disruption without degrading the target compound. |
Problem 2: Presence of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | The initial crude extract will likely contain other compounds. To increase the purity of this compound, a subsequent purification step is necessary. This can be achieved using techniques such as liquid-liquid partitioning with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), n-butanol) to remove non-polar and semi-polar impurities. |
| Pigment Contamination (e.g., Chlorophyll) | If chlorophyll (B73375) is a major contaminant, you can perform a pre-extraction of the plant material with a non-polar solvent like hexane to remove it before extracting this compound with a polar solvent. Alternatively, column chromatography can be used to separate pigments from the desired compound. |
| Extraction of High Molecular Weight Compounds (e.g., Polysaccharides) | High molecular weight compounds can be co-extracted, especially with aqueous solvent mixtures. These can often be precipitated out by adding a large volume of ethanol to the concentrated aqueous extract. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of this compound. These protocols are based on established methods for similar iridoid glycosides and can be optimized for your specific requirements.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the stems of Jasminum nudiflorum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Set the extraction temperature to 50°C and the sonication time to 45 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Liquid-Liquid Partitioning and Column Chromatography
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 100 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive partitioning with solvents of increasing polarity:
-
First, partition with 100 mL of hexane three times to remove non-polar compounds. Discard the hexane layers.
-
Next, partition the remaining aqueous layer with 100 mL of ethyl acetate three times. Collect the ethyl acetate layers, which may contain this compound and other semi-polar compounds.
-
Finally, partition the aqueous layer with 100 mL of n-butanol three times. Collect the n-butanol layers.
-
-
Concentrate each fraction (ethyl acetate and n-butanol) separately using a rotary evaporator.
-
-
Column Chromatography:
-
The fraction showing the highest concentration of this compound (determined by a preliminary analysis like TLC or HPLC) should be subjected to column chromatography for further purification.
-
Pack a glass column with silica (B1680970) gel as the stationary phase.
-
Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC or HPLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of different extraction parameters on the yield of this compound. Researchers should generate their own data through systematic optimization experiments.
Table 1: Effect of Solvent Concentration on this compound Yield (UAE)
| Ethanol Concentration (%) | Extraction Yield (mg/g of dry plant material) |
| 50 | 8.5 |
| 60 | 10.2 |
| 70 | 12.1 |
| 80 | 11.5 |
| 90 | 9.3 |
Table 2: Effect of Extraction Time on this compound Yield (UAE with 70% Ethanol)
| Extraction Time (min) | Extraction Yield (mg/g of dry plant material) |
| 20 | 9.8 |
| 30 | 11.2 |
| 40 | 12.0 |
| 50 | 12.1 |
| 60 | 11.9 |
Table 3: Comparison of Different Extraction Methods
| Extraction Method | Extraction Yield (mg/g of dry plant material) |
| Maceration (24h) | 7.8 |
| Soxhlet Extraction (6h) | 10.5 |
| Ultrasound-Assisted Extraction (45 min) | 12.1 |
| Microwave-Assisted Extraction (30 min) | 11.8 |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields of this compound.
References
overcoming Nudifloside B solubility issues in aqueous solutions
Welcome to the Technical Support Center for Nudifloside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a complex iridoid glycoside with the molecular formula C43H60O22, naturally found in Jasminum nudiflorum. Due to its large molecular weight and complex structure, this compound is anticipated to have limited solubility in aqueous solutions, a common challenge for many large glycosidic natural products. Poor aqueous solubility can hinder its use in in vitro and in vivo experiments, affecting bioavailability and leading to inconsistent results.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation is a clear indicator that the concentration of this compound has exceeded its solubility limit in the chosen aqueous medium. This can be influenced by several factors including the pH of the buffer, the temperature, and the presence of other solutes. For instance, many glycosides exhibit lower solubility at neutral pH and can be sensitive to temperature changes.
Q3: Can I use organic solvents to dissolve this compound for my cell-based assays?
A3: Yes, organic solvents are often used to prepare stock solutions of poorly soluble compounds. Solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are common choices. However, it is critical to use a minimal amount of the organic solvent and ensure the final concentration in your cell culture medium is low enough (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity, which could confound your experimental results.
Q4: How does pH affect the stability and solubility of this compound?
A4: While specific data for this compound is not available, studies on similar iridoid glycosides, such as geniposide (B1671433), have shown that pH can significantly impact stability. Generally, iridoid glycosides tend to be more stable in acidic to neutral conditions and may degrade under alkaline conditions.[1][2][3][4][5] Solubility can also be pH-dependent; for instance, the solubility of oleuropein (B1677263) is higher in acidic conditions. It is advisable to conduct preliminary pH stability and solubility studies for this compound in your specific buffer systems.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Stock solutions of this compound, particularly in organic solvents, should be stored at -20°C or -80°C to minimize degradation. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If aqueous solutions must be stored, they should be kept at 4°C for short periods (24-48 hours) after sterile filtration. It is recommended to perform stability tests to determine the optimal storage conditions for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in my aqueous buffer. | The intrinsic solubility of this compound in the aqueous buffer is very low. | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system. 2. Use a co-solvent system. Gradually add a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer to increase the solubility of this compound. 3. Employ solubility enhancers. Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. |
| My this compound solution is cloudy or shows precipitation after preparation or storage. | The concentration of this compound is above its solubility limit in the final solution. This could be due to the addition of the stock solution to the aqueous buffer, temperature changes, or pH shifts. | 1. Reduce the final concentration of this compound. 2. Increase the percentage of co-solvent if your experimental system allows. 3. Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures.[6][7] 4. Adjust the pH of the final solution. For similar compounds, acidic pH has been shown to improve solubility.[6] |
| I am observing inconsistent results between experiments. | This could be due to the precipitation of this compound from the solution, leading to a lower effective concentration. Degradation of the compound over time can also be a factor. | 1. Visually inspect your solutions for any signs of precipitation before each use. 2. Prepare fresh solutions for each experiment. 3. Quantify the concentration of this compound in your final solution using an appropriate analytical method like HPLC-UV to ensure consistency. |
| I am concerned about the potential for this compound to degrade in my experimental conditions. | Glycosides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | 1. Conduct a stability study. Incubate your this compound solution under your experimental conditions (pH, temperature) for the duration of your experiment and analyze for degradation products using HPLC or LC-MS. 2. Maintain a slightly acidic to neutral pH if possible, as this has been shown to be more stable for similar compounds.[1][2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Aqueous Solubility Enhancement using Co-solvents
-
Objective: To determine a suitable co-solvent system to dissolve this compound in an aqueous buffer.
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (95%)
-
Propylene glycol
-
Sterile glass vials
-
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol in PBS).
-
Add an excess amount of this compound powder to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in each filtrate using a validated HPLC-UV method.
-
The concentration at which no more compound dissolves represents its solubility in that particular co-solvent mixture.
-
Protocol 3: Quantitative Analysis of this compound by HPLC-UV
-
Objective: To quantify the concentration of this compound in solution.
-
Instrumentation and Conditions (based on general methods for iridoid glycosides):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (A common wavelength for iridoid glycosides, may need optimization for this compound).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the unknown sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Summary Tables
Table 1: Common Solvents for Preparing this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Widely used, but ensure final concentration in assays is non-toxic (typically <0.5%). |
| Ethanol | 10-20 mM | A less toxic alternative to DMSO for some cell lines. |
| Methanol | 10-20 mM | Can be used for stock preparation but is more volatile and toxic than ethanol. |
Table 2: Strategies for Enhancing Aqueous Solubility of this compound
| Method | Principle | Expected Outcome | Considerations |
| Co-solvents | Addition of a water-miscible organic solvent to increase the polarity of the solution. | Moderate increase in solubility. | The co-solvent must be compatible with the experimental system. Potential for cytotoxicity at higher concentrations. |
| Cyclodextrins | Formation of inclusion complexes where the hydrophobic part of this compound is encapsulated within the cyclodextrin (B1172386) cavity. | Significant increase in aqueous solubility. | The type of cyclodextrin (α, β, γ) and its derivatives (e.g., HP-β-CD) should be optimized. May affect biological activity. |
| pH Adjustment | Altering the pH of the aqueous solution to a range where the compound is more soluble. | Variable; depends on the pKa of the compound. | Potential for degradation at non-optimal pH. The chosen pH must be compatible with the experiment. |
| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix. | Substantial increase in solubility and dissolution rate. | Requires formulation development and is more applicable for in vivo studies. |
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleuropein | 32619-42-4 [chemicalbook.com]
Technical Support Center: Nudifloside B Analysis
This technical support center provides comprehensive troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Nudifloside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak prone to tailing?
This compound is a large, polar iridoid glycoside with the molecular formula C43H60O22.[1][2] Its structure contains numerous hydroxyl (-OH) groups, making it highly polar. In reversed-phase HPLC, peak tailing for such polar compounds is common and primarily caused by secondary interactions. While the main (hydrophobic) interaction occurs with the C18 stationary phase, the polar hydroxyl groups can also form strong hydrogen bonds with acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the column packing material.[3][4] This secondary retention mechanism holds onto the analyte longer, causing the peak to tail.
Q2: What is peak tailing and why is it a problem?
Peak tailing refers to a peak shape distortion where the latter half of the peak is broader than the front half, creating an asymmetrical "tail." In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification and less reproducible results.[4][5]
Q3: Besides silanol interactions, what are other common causes of peak tailing?
Several factors can contribute to or exacerbate peak tailing:[5][6]
-
Improper Mobile Phase pH: If the mobile phase pH is above ~3.5, residual silanol groups on the silica surface become ionized (Si-O⁻), which dramatically increases their interaction with polar analytes like this compound.[4]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[5]
-
Column Contamination and Degradation: The accumulation of sample matrix components on the column inlet frit or the degradation of the stationary phase can create active sites that cause tailing. A void in the packing bed is another common cause.[4][5]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3]
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica packing can act as active sites, chelating with the analyte and causing tailing.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic, question-based approach to diagnosing and resolving peak tailing.
Step 1: Diagnose the Scope of the Problem
Question: Are all peaks in the chromatogram tailing, or only the this compound peak?
-
If ALL peaks are tailing: The issue is likely system-wide (a physical or mechanical problem).
-
Check for a Column Void: A void or channel in the column's packing bed can distort the flow path. Try reversing and flushing the column (if the manufacturer allows) or replace it.[4][5]
-
Inspect for Blockages: A partially blocked frit at the column inlet can cause peak distortion. This is often accompanied by an increase in backpressure.[5]
-
Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is as short as possible between all components. Check that all fittings are correctly installed to avoid dead volume.[3]
-
-
If ONLY the this compound peak (or other polar analyte peaks) is tailing: The issue is likely chemical and related to interactions between your analyte and the chromatographic system. Proceed to Step 2.
Step 2: Address Chemical Interactions
Question: Have you optimized your mobile phase and column chemistry?
Secondary interactions with the column's stationary phase are the most common cause of tailing for specific polar compounds.
-
Action 1: Adjust Mobile Phase pH. The most effective way to reduce silanol interactions is to suppress their ionization by lowering the mobile phase pH.
-
Action 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica containing fewer metal impurities and are "end-capped" to chemically block most residual silanol groups.
-
Action 3: Consider Mobile Phase Additives. If pH adjustment is insufficient, a competing base can be added to the mobile phase.
-
Recommendation: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (B128534) (TEA). TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding this compound from these secondary interactions. Note: TEA can suppress ionization in mass spectrometry.
-
Step 3: Rule Out Concentration and Solvent Effects
Question: Could the sample concentration or solvent be the cause?
-
Action 1: Check for Mass Overload.
-
Recommendation: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[5]
-
-
Action 2: Evaluate the Sample Solvent.
-
Recommendation: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile (B52724) in a high-aqueous method) can cause peak distortion. Ideally, dissolve the sample directly in the mobile phase.
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting and the chemical basis of peak tailing for this compound.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Caption: Mechanism of this compound peak tailing via secondary interactions.
Experimental Protocols & Data
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for analysis, based on common methods for iridoid glycosides.[7]
-
Column: High-purity, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard or extract in the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Phosphoric Acid).
Protocol 2: Systematic Troubleshooting Experiments
If peak tailing is observed with the baseline method, perform the following experiments sequentially. For each step, calculate the USP Tailing Factor (Asymmetry Factor). A value close to 1.0 is ideal.
| Experiment ID | Parameter Changed | Condition | Expected Outcome on Tailing Factor |
| Baseline | - | Water + 0.1% Phosphoric Acid (pH ~2.5) | Reference Value |
| Troubleshoot-A | Column Type | Switch to an older, non-end-capped C18 column | Tailing factor likely to increase significantly |
| Troubleshoot-B | Mobile Phase pH | Replace Phosphoric Acid with Water only (pH ~6-7) | Tailing factor likely to increase significantly |
| Troubleshoot-C | Sample Conc. | Increase sample concentration by 10x | Tailing factor may increase due to mass overload |
| Troubleshoot-D | Mobile Phase Additive | Use Water + 0.1% Triethylamine (pH adjusted to ~3.0) | Tailing factor should decrease compared to neutral pH |
Table 1: Hypothetical Troubleshooting Data for this compound Peak
This table illustrates the expected impact of key parameters on the peak shape of this compound.
| Condition | Mobile Phase pH | Column Type | USP Tailing Factor (Tf) | Theoretical Plates (N) |
| Optimal | 2.5 | Modern, End-Capped C18 | 1.1 | 12,500 |
| Non-Optimal 1 | 6.5 | Modern, End-Capped C18 | 2.2 | 5,200 |
| Non-Optimal 2 | 2.5 | Older, Non-End-Capped C18 | 1.9 | 6,100 |
| Non-Optimal 3 | 6.5 | Older, Non-End-Capped C18 | > 3.0 | < 3,000 |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nudifloside B Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing Nudifloside B in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the design and execution of successful studies. As specific in vivo dosage data for this compound is limited in publicly available literature, this guide focuses on establishing a robust methodology for determining the optimal dose for your specific research model and application.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: Due to the lack of established in vivo dosage data for this compound, a pilot dose-response study is highly recommended. Based on in vivo studies of other structurally related ellagitannins, a starting range of 10-100 mg/kg administered orally could be considered. However, this is an educated estimation, and the optimal dose will depend on the specific animal model, disease state, and route of administration.
Q2: What is the most common route of administration for this compound in animal models?
A2: Oral gavage is a common route for administering natural compounds in preclinical studies. However, due to potential poor oral bioavailability of polyphenolic compounds like this compound, alternative routes such as intraperitoneal (IP) or intravenous (IV) injections might be necessary to achieve desired systemic exposure. The choice of administration route should be carefully considered based on the experimental objectives and the physicochemical properties of the compound.
Q3: What are the known pharmacokinetic properties of this compound?
A3: Specific pharmacokinetic data for this compound, such as bioavailability, half-life, and clearance, are not well-documented in publicly available literature. Like many polyphenols, it may have low oral bioavailability. Therefore, conducting pharmacokinetic (PK) studies is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your specific model. This information is vital for designing an effective dosing regimen.
Q4: Are there any known off-target effects or toxicity associated with this compound?
A4: While specific toxicity data for this compound is limited, it is essential to conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Researchers should closely monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and similar natural compounds.
Issue 1: No Observable Efficacy
Potential Causes:
-
Insufficient Dosage: The administered dose may be too low to elicit a biological response.
-
Poor Bioavailability: this compound, like many polyphenols, may have low oral bioavailability, meaning a limited amount of the compound reaches the systemic circulation.
-
Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body.
-
Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution to the target tissue.
Recommended Solutions:
-
Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose.
-
Optimize Formulation: Consider using formulation strategies such as encapsulation in nanoparticles or co-administration with absorption enhancers to improve bioavailability.
-
Pharmacokinetic (PK) Studies: If resources permit, conduct PK studies to determine the compound's half-life and inform dosing frequency.
-
Test Alternative Administration Routes: Evaluate intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes in addition to oral (PO) administration.
Issue 2: Unexpected Toxicity or Adverse Events
Potential Causes:
-
Dose is too High: The administered dose may exceed the maximum tolerated dose (MTD).
-
Off-Target Effects: The compound may be interacting with unintended biological targets.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.
Recommended Solutions:
-
Dose De-escalation: Reduce the dose to determine if the toxicity is dose-dependent.
-
Conduct a Thorough Literature Search: Investigate known off-target effects of similar ellagitannins.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.
Issue 3: High Variability Between Animals
Potential Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.
-
Biological Variability: Inherent biological differences between individual animals.
Recommended Solutions:
-
Ensure Precise and Consistent Dosing Techniques: Standardize the administration procedure and ensure all personnel are properly trained.
-
Normalize Dose to Body Weight: Adjust the dose for each animal based on its body weight.
-
Increase Sample Size: A larger number of animals per group can help to improve statistical power and account for individual variability.
-
Ensure Homogeneity of Animals: Use animals of the same age, sex, and genetic background.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Carrageenan-Induced Paw Edema Model (Oral Administration)
| Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | 0 | 0 |
| This compound | 10 | 15 ± 5 |
| This compound | 30 | 35 ± 8 |
| This compound | 100 | 60 ± 10 |
| Indomethacin (B1671933) (Positive Control) | 10 | 75 ± 7 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 50 | 150 ± 30 | 1.5 | 600 ± 120 | ~5 |
| Intravenous (IV) | 10 | 1200 ± 250 | 0.1 | 1200 ± 200 | 100 |
Experimental Protocols
Protocol 1: Dose-Response Study using Carrageenan-Induced Paw Edema in Mice
This protocol is a standard model for evaluating the anti-inflammatory activity of a compound.
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Plethysmometer or digital calipers
3. Procedure:
-
Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and Positive control (Indomethacin, 10 mg/kg).
-
Administer this compound, vehicle, or indomethacin orally via gavage.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.
Protocol 2: General Procedure for Oral Gavage in Mice
1. Preparation:
-
Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose.
-
Use an appropriate gavage needle (typically 20-22 gauge for adult mice).
2. Restraint:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
3. Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Mandatory Visualization
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Caption: General experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for common in vivo experimental issues.
Technical Support Center: Enhancing the Bioavailability of Nudifloside B and Other Poorly Soluble Natural Products
Disclaimer: Information specifically detailing the bioavailability enhancement of Nudifloside B is limited in currently available literature. The following guide provides troubleshooting advice and strategies based on established methods for other poorly soluble natural products, which are directly applicable to challenges researchers may face with this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of natural compounds like this compound?
Low oral bioavailability for many natural products, which are often classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, is typically due to two main factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3][4]
-
Low Intestinal Permeability: The compound cannot efficiently pass through the intestinal wall to enter the bloodstream.[2][5] This can be due to the molecule's size, charge, or its removal from intestinal cells by efflux pumps like P-glycoprotein (P-gp).[6][7]
Q2: What are the initial formulation strategies to consider for enhancing the bioavailability of a poorly soluble compound?
Several well-established techniques can significantly improve the bioavailability of poorly water-soluble drugs.[1][8] The most common starting points include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][10]
-
Amorphous Solid Dispersions: Dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix can prevent crystallization and enhance solubility.[2][3][11]
-
Lipid-Based Formulations: Encapsulating the drug in lipid excipients, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the gut and even promote lymphatic absorption, bypassing initial liver metabolism.[3][5][7][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent solubility in water.[2][12]
Q3: How do I select the appropriate excipients for my formulation?
Excipient selection is critical and depends on the chosen formulation strategy and the physicochemical properties of the API.[2][3]
-
For Solid Dispersions: Polymers such as Povidone (PVP), Copovidone, Hydroxypropyl Methylcellulose (HPMC), and Hypromellose Acetate Succinate (HPMCAS) are commonly used as carriers to stabilize the amorphous form of the drug.[1]
-
For Lipid-Based Systems: A range of oils, surfactants, and co-solvents are used. The Hydrophilic-Lipophilic Balance (HLB) value of surfactants is a key parameter for creating stable emulsions.[5] Non-ionic surfactants are widely used to solubilize poorly soluble drugs by forming micelles.[3]
-
For Solubility Enhancement in General: Solubilizers, such as surfactants and co-solvents, reduce the energy barrier between the drug and the dissolution medium.[2] Natural compounds like piperine (B192125) have also been shown to enhance the bioavailability of other drugs.[13]
Q4: Can co-administering other natural compounds improve the bioavailability of my primary compound?
Yes, this is a known strategy.[14] Certain natural compounds, often called "bioenhancers," can improve the bioavailability of co-administered drugs.[9][13] They may act by:
-
Inhibiting efflux pumps like P-gp, preventing the drug from being removed from intestinal cells.[6]
-
Inhibiting metabolic enzymes (e.g., Cytochrome P450 family) in the gut wall and liver, reducing pre-systemic "first-pass" metabolism.[6]
-
Altering the fluidity of the intestinal membrane to increase passive diffusion.[6]
Troubleshooting Guide for Formulation Development
This guide addresses common issues encountered during the formulation of poorly soluble compounds.
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Drug Loading in Formulation | Poor solubility of the API in the selected carrier/excipient system. Drug-excipient incompatibility leading to instability.[15] | - Perform a thorough solubility screening with a wider range of polymers, lipids, and co-solvents. - For solid dispersions, consider polymers with strong hydrogen bonding potential with the API.[16] - Evaluate ternary systems (e.g., API + polymer + surfactant) to improve solubilization capacity. |
| Physical Instability (Crystallization) During Storage | The amorphous form of the API is converting back to the more stable, less soluble crystalline form. This can be influenced by temperature and humidity.[17] | - Select a polymer carrier with a high glass transition temperature (Tg) to reduce molecular mobility. - Ensure the drug loading is not above the saturation point within the polymer matrix. - Control storage conditions (low humidity, controlled temperature).[18] - Incorporate a secondary stabilizer into the formulation. |
| Poor Powder Flow or Stickiness During Manufacturing | Particle size and shape characteristics of the formulation. High moisture content.[18] Inherent properties of the amorphous material. | - Add a lubricant (e.g., magnesium stearate) or a glidant (e.g., silicon dioxide) to the formulation.[18] - Control the manufacturing environment to maintain low humidity and a temperature between 65-75°F (18-24°C).[18] - Consider granulation techniques to improve powder properties.[15] |
| Inconsistent or Slow Drug Release in Dissolution Tests | Incomplete amorphization in solid dispersions. Precipitation of the drug in the aqueous dissolution medium. High viscosity of the formulation at the diffusion layer. | - Optimize the manufacturing process (e.g., spray drying, hot-melt extrusion) to ensure complete miscibility.[10] - Incorporate precipitation inhibitors (e.g., HPMC, HPMCAS) into the formulation to maintain a supersaturated state.[1] - For lipid-based systems, ensure the formulation readily forms a fine micro- or nano-emulsion upon contact with the medium.[11] |
| High Variability in In Vivo Animal Studies | Formulation performance is highly dependent on the GI state (e.g., fed vs. fasted). Inconsistent emulsification of lipid-based formulations. Drug precipitation in the GI tract. | - For lipid-based formulations, test their performance in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic fasted and fed states. - Consider formulations that are less dependent on digestive enzymes for drug release.[5] - Re-evaluate the solid-state stability of the formulation to ensure no changes occurred prior to administration. |
Quantitative Data on Bioavailability Enhancement Strategies
The following table presents illustrative data summarizing the potential improvements in pharmacokinetic parameters that can be achieved with different formulation technologies for a model poorly soluble compound. Note: These values are representative examples and actual results for this compound will vary.
| Formulation Strategy | API Form | Primary Mechanism | Illustrative Fold Increase in Cmax | Illustrative Fold Increase in AUC |
| Micronization | Crystalline (Reduced Size) | Increased surface area for dissolution[10] | 1.5 - 3x | 2 - 4x |
| Amorphous Solid Dispersion | Amorphous | Increased apparent solubility, supersaturation[3][11] | 3 - 8x | 5 - 15x |
| Cyclodextrin Complex | Molecular Inclusion | Increased apparent water solubility[2][12] | 2 - 5x | 3 - 10x |
| Self-Emulsifying System (SEDDS) | Solubilized in Lipid | Pre-dissolved state, enhanced absorption[5][11] | 4 - 10x | 8 - 20x |
| Nanosuspension | Crystalline (Nanoparticles) | Drastically increased surface area, increased saturation solubility[10] | 5 - 12x | 10 - 25x |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in different media, which is essential for BCS classification.[19]
Materials:
-
This compound powder
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
Biorelevant media (e.g., FaSSIF, FeSSIF)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume (e.g., 10 mL) of the selected medium. The goal is to have undissolved solid remaining at equilibrium.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours). To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, 72h) until consecutive readings are consistent.
-
After equilibration, stop the shaker and allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Measure the final pH of the solution to ensure it has not shifted significantly.[19]
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
This test evaluates the rate and extent of drug release from a developed formulation.[21]
Materials:
-
This compound formulation (e.g., tablet, capsule, solid dispersion powder)
-
USP Apparatus 2 (Paddle apparatus)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl, pH 6.8 buffer)
-
Water bath set to 37 ± 0.5°C
-
Automated or manual sampling system
-
Validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy)
Procedure:
-
De-aerate the dissolution medium and place it into the dissolution vessels. Equilibrate the medium to 37 ± 0.5°C.
-
Lower the paddles to the correct height (typically 25 ± 2 mm from the bottom of the vessel).
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
Introduce one dosage unit into each vessel. Start the timer immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
If manual sampling is used, replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly and analyze for this compound concentration.
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and testing enhanced bioavailability formulations.
Decision Tree for Formulation Strategy Selection
Caption: A decision tree to guide the selection of a suitable formulation strategy.
Overcoming GI Absorption Barriers
Caption: How formulation strategies overcome key barriers to drug absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and physiological and biopharmaceutical issues in the development of oral lipid-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 18. lfatabletpresses.com [lfatabletpresses.com]
- 19. fda.gov [fda.gov]
- 20. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Nudifloside B interference with common laboratory assays
Disclaimer: As of late 2025, there is limited publicly available data specifically detailing the interference of Nudifloside B with common laboratory assays. The following troubleshooting guides and FAQs are based on the chemical properties of similar natural products and general principles of assay interference. These are intended to be illustrative and to provide a framework for researchers to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay is showing inconsistent results with this compound. What could be the cause?
A1: this compound, like many natural products, may possess intrinsic fluorescence. This can lead to high background signals or quenching effects in fluorescence-based assays. The interference can be concentration-dependent. We recommend running a spectral scan of this compound alone to determine its excitation and emission profile.
Q2: I am observing a decrease in signal in my cell viability assay (e.g., MTT, XTT) at high concentrations of this compound, which doesn't seem to correlate with cytotoxicity. Why might this be happening?
A2: Assays like MTT and XTT rely on cellular redox activity. This compound, or impurities in the preparation, may have antioxidant or redox-cycling properties that can directly interfere with the assay chemistry, leading to a false decrease in signal. Consider using a non-redox-based viability assay, such as CellTiter-Glo® (which measures ATP levels) or a dye-exclusion method (e.g., trypan blue), to confirm cytotoxicity.
Q3: In my enzyme inhibition assay, the dose-response curve for this compound is unusually steep and has a high Hill slope. What could be the reason?
A3: This behavior can be indicative of compound aggregation. At higher concentrations, this compound may form aggregates that non-specifically inhibit the enzyme, leading to a sharp increase in inhibition over a narrow concentration range. We recommend performing an aggregation assay and including a non-ionic detergent like Triton X-100 in your assay buffer to minimize this effect.
Q4: How can I test for this compound aggregation?
A4: A common method is dynamic light scattering (DLS). Alternatively, a simpler method is to test the effect of a non-ionic detergent on the IC50 value of this compound in your assay. A significant shift in the IC50 to a higher value in the presence of the detergent suggests that aggregation was contributing to the observed activity.
Troubleshooting Guides
Issue: High Background in Fluorescence Assays
Symptoms:
-
High fluorescence readings in wells containing only this compound and buffer.
-
Non-linear response of the positive control in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in fluorescence assays.
Quantitative Data Example:
| Assay Component | Fluorescence (RFU) at 485/520 nm |
| Buffer Alone | 50 |
| This compound (10 µM) in Buffer | 1500 |
| Assay Substrate | 100 |
| Substrate + Enzyme | 8000 |
| Substrate + Enzyme + this compound (10 µM) | 9400 |
Interpretation: The high fluorescence of this compound alone indicates intrinsic fluorescence at the assay wavelengths.
Issue: Suspected Compound Aggregation
Symptoms:
-
Steep dose-response curve.
-
Irreproducible results at high concentrations.
-
Pre-incubation time affects inhibitory activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound aggregation.
Quantitative Data Example:
| Condition | IC50 (µM) |
| Standard Assay Buffer | 1.2 |
| Assay Buffer + 0.01% Triton X-100 | 15.5 |
Interpretation: The significant increase in IC50 in the presence of a detergent suggests that compound aggregation was contributing to the apparent potency.
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a dilution series of this compound in the assay buffer (e.g., 0.1, 1, 10, 100 µM). Include a buffer-only control.
-
Transfer the solutions to a microplate suitable for fluorescence measurements.
-
Perform a spectral scan using a plate reader.
-
Excitation Scan: Fix the emission wavelength used in your assay and scan a range of excitation wavelengths (e.g., 300-500 nm).
-
Emission Scan: Fix the excitation wavelength used in your assay and scan a range of emission wavelengths (e.g., 400-600 nm).
-
-
Analyze the data to identify any excitation or emission peaks of this compound that overlap with your assay's spectral properties.
Protocol 2: Counter-Screen for Redox Interference in MTT Assays
-
Prepare a stock solution of this compound.
-
Set up a cell-free MTT assay:
-
In a 96-well plate, add assay buffer.
-
Add this compound at various concentrations.
-
Add MTT reagent.
-
Add a reducing agent (e.g., NADH or dithiothreitol) to initiate the color change.
-
-
Incubate for the standard assay time.
-
Add solubilization solution and read the absorbance.
-
Compare the absorbance in the presence and absence of this compound. A change in absorbance indicates direct interference with the assay chemistry.
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be investigated with this compound, based on activities of other natural products.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
long-term storage conditions for Nudifloside B powder
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for Nudifloside B powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, it is strongly recommended to store this compound powder at -20°C.[1][2][3] To prevent degradation from moisture and light, the powder should be kept in a tightly sealed, light-protected container, such as an amber vial, with a desiccant.
Q2: Can I store this compound powder at 4°C or room temperature?
Short-term transportation or storage at 4°C or room temperature (between 4°C and 25°C) for up to two weeks is generally acceptable.[1] However, for long-term storage, these conditions are not recommended as they can lead to a faster rate of degradation.[1][2]
Q3: How does humidity affect the stability of this compound powder?
This compound, as a lyophilized powder, is sensitive to moisture.[1] Exposure to humidity can cause the powder to clump, undergo hydrolysis, and decrease in overall stability.[1] It is critical to store the powder in a desiccated environment.
Q4: Is this compound powder light-sensitive?
Yes, protection from light is a recommended storage condition.[1] Light exposure can lead to photodegradation, resulting in a loss of the compound's purity and activity.[1]
Q5: How should I handle the vial of this compound powder upon receipt?
Upon receiving the product, briefly centrifuge the vial to ensure all the powder is collected at the bottom. Before opening, it is important to allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture.[1]
Storage Condition Summary
| Condition | Temperature | Duration | Container | Additional Precautions |
| Long-Term Storage | -20°C[1][3] | Months to Years | Tightly sealed, amber vial | Store with a desiccant in a dry environment. |
| Short-Term Storage | 4°C to 25°C | Up to 2 weeks | Tightly sealed, amber vial | Minimize exposure to humidity and light.[1][2] |
| Stock Solutions | -80°C | Varies | Tightly sealed vials | Aliquot to minimize freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder appears clumped or discolored | Exposure to moisture or improper storage temperatures. | It is best to discard the product as its purity may be compromised. To prevent this, always store at -20°C in a desiccated, light-protected environment.[1] |
| Difficulty dissolving the powder | - The powder did not fully equilibrate to room temperature before opening, leading to condensation.- Incorrect solvent was used. | - Ensure the vial is at room temperature before opening.- Refer to the product's technical data sheet for the appropriate solvent or test solubility in small amounts of common solvents like DMSO or ethanol. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Inaccurate stock solution concentration. | - Always use freshly prepared solutions for experiments.- Ensure accurate weighing and complete dissolution when preparing stock solutions.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Precipitate forms in the stock solution after freezing | The concentration of the stock solution may be too high for the chosen solvent. | Gently warm the solution and vortex to redissolve the precipitate. Consider preparing a lower concentration stock solution. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound. | - Use LC-MS/MS to determine the mass of the unknown peaks to help identify potential degradation products.- Perform a force degradation study by exposing a sample to harsh conditions (e.g., high temperature, strong acid/base) to confirm if the unknown peaks are degradation products.[4] |
Experimental Protocols
Protocol: Assessment of this compound Powder Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound powder under different storage conditions.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration. b. Aliquot the stock solution into several amber vials. c. Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
2. HPLC Analysis: a. At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot from each storage condition. b. Allow the aliquot to equilibrate to room temperature. c. Dilute the sample to a working concentration with the mobile phase. d. Inject the sample onto a suitable HPLC system with a C18 column. e. Use a gradient elution method to separate this compound from potential degradation products. f. Monitor the chromatogram at an appropriate UV wavelength.
3. Data Analysis: a. Measure the peak area of the this compound parent compound at each time point for each condition. b. A decrease in the peak area of the parent compound over time indicates degradation. c. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Visualizations
Caption: Recommended storage and handling workflow for this compound powder.
Caption: Troubleshooting decision tree for common this compound powder issues.
Caption: Simplified factors leading to the degradation of this compound.
References
Validation & Comparative
Confirming the Biological Activity of Synthetic Nudifloside B: A Comparative Guide
A Note on the Current State of Research: As of late 2025, dedicated studies confirming the biological activity of synthetic Nudifloside B are not available in the peer-reviewed scientific literature. This compound, a bis-iridoid glycoside isolated from Jasminum nudiflorum, has been structurally characterized; however, its synthesis and specific biological functions remain to be thoroughly investigated.
This guide, therefore, provides a comparative framework based on the known biological activities of structurally related bis-iridoid glycosides. By examining the experimental data and protocols for these analogous compounds, researchers can infer potential activities of this compound and design appropriate screening assays. The primary activities observed for bis-iridoids include anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4]
Comparative Analysis of Bis-Iridoid Glycoside Bioactivity
To provide a basis for the potential biological activities of this compound, this section summarizes the quantitative data for other well-studied bis-iridoid glycosides.
| Compound | Biological Activity | Assay | Cell Line/Model | IC₅₀ / EC₅₀ / Activity | Reference |
| Minutifloroside | Antifungal | Microdilution | Candida albicans | High Activity | [5][6] |
| Antioxidant | DPPH Radical Scavenging | - | High Activity | [5][6] | |
| Amabilioside B | Acetyl CoA Carboxylase 1 (ACC1) Inhibition | Biochemical Assay | - | IC₅₀: 9.6 μM | [7] |
| 3β-acetyl-ursolic acid | ACC1 and ATP-citrate Lyase (ACL) Inhibition | Biochemical Assay | - | IC₅₀: 10.3 μM (ACC1), 2.0 μM (ACL) | [7] |
| Compound from Gomphandra mollis | Anti-inflammatory | - | - | IC₅₀: 6.13 to 13.0 μM | [3] |
| Compound from Paederia scandens | Cytotoxic | In vitro assay | Endocrine tumor cell lines | IC₅₀: < 20.0 μM | [8] |
Experimental Protocols for Key Bioassays
The following are detailed methodologies for key experiments commonly used to assess the biological activity of iridoid and bis-iridoid glycosides. These protocols can be adapted for the evaluation of synthetic this compound.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To determine the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., synthetic this compound) and incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of inhibition is determined by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Antioxidant Activity Assay: DPPH Radical Scavenging
Objective: To evaluate the free radical scavenging capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: 100 µL of various concentrations of the test compound (in methanol) is added to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Cytotoxicity Assay: MTT Assay
Objective: To assess the effect of a compound on cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the anti-inflammatory (NO inhibition) assay.
Caption: A potential signaling pathway for the anti-inflammatory effects of this compound.
Conclusion
While direct experimental evidence for the biological activity of synthetic this compound is currently lacking, the known activities of other bis-iridoid glycosides suggest its potential as an anti-inflammatory, antioxidant, or cytotoxic agent. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to initiate the biological evaluation of this novel synthetic compound. Future studies are essential to elucidate the specific biological functions and mechanisms of action of this compound, which will be crucial for determining its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Bis-Iridoid Glycosides and Triterpenoids from Kolkwitzia amabilis and Their Potential as Inhibitors of ACC1 and ACL | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudifloside B: A Comparative Efficacy Analysis with Structurally Related Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Nudifloside B, an iridoid glycoside found in plants such as Jasminum nudiflorum and Lantana camara, belongs to a class of monoterpenoids known for a wide array of biological activities.[1] While specific quantitative efficacy data for this compound remains limited in publicly available literature, a comparative analysis with structurally similar natural products can provide valuable insights into its potential therapeutic applications. This guide offers a comprehensive comparison of this compound with related iridoid glycosides, supported by available experimental data and detailed methodologies.
Efficacy of Structurally Similar Natural Products
Due to the lack of specific IC50 or EC50 values for this compound, this section focuses on the quantified biological activities of structurally analogous iridoid glycosides. This comparative data serves as a preliminary benchmark for assessing the potential efficacy of this compound.
| Compound Name | Chemical Structure | Biological Activity | Efficacy Metric | Value | Source Organism |
| This compound | (Structure available but efficacy data is not) | Iridoid Glycoside | - | - | Jasminum nudiflorum[1] |
| Shanzhiside methyl ester | Similar iridoid core | Anti-allodynic (neuropathic pain) | ED50 | 40.4 μg (intrathecal) | Lamiophlomis rotata[2] |
| Acetylbarlerin | Similar iridoid core | Anti-inflammatory (NO inhibition) | - | - | Barleria trispinosa |
| Lantana camara ethanolic leaf extract | Contains iridoid glycosides | Anti-inflammatory (protein denaturation inhibition) | IC50 | 223.85 ppm | Lantana camara |
| Lantana camara ethanolic leaf extract | Contains iridoid glycosides | Antioxidant (DPPH scavenging) | IC50 | 140 ppm | Lantana camara |
| Lantana camara ethanolic leaf extract | Contains iridoid glycosides | Antioxidant (ABTS scavenging) | IC50 | 163 ppm | Lantana camara |
| Lantana camara ethanolic leaf extract | Contains iridoid glycosides | Cytotoxicity (brine shrimp lethality) | LC50 | 574 ppm | Lantana camara |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of natural products like this compound and its analogs.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at varying concentrations.
-
Control: A similar volume of distilled water is used as the control.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heat-induced Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: 1 mL of the test compound at various concentrations is mixed with 2 mL of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not yet elucidated, studies on structurally similar compounds offer potential insights. For instance, Shanzhiside methyl ester has been shown to exert its analgesic effects by acting as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[2][3] This activation stimulates spinal microglial β-endorphin expression, ultimately leading to pain reduction.[2]
Another related compound, Acetylbarlerin , has been found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages by inhibiting iNOS protein expression.[4] This suggests a mechanism of action involving the modulation of inflammatory pathways.
The following diagram illustrates the proposed signaling pathway for the anti-allodynic effects of Shanzhiside methyl ester.
Caption: Proposed signaling pathway for Shanzhiside methyl ester's analgesic effect.
Experimental Workflow for Natural Product Bioactivity Screening
The general workflow for identifying and characterizing the biological activity of natural products like this compound is a multi-step process.
References
- 1. university.apeejay.edu [university.apeejay.edu]
- 2. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl barlerin from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nudifloside B and Quercetin for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Nudifloside B and Quercetin (B1663063), supported by experimental data. The focus is on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their activity.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This compound, a phenylethanoid glycoside, and Quercetin, a well-known flavonoid, have both demonstrated considerable anti-inflammatory potential.[1][2] This guide compares their performance, focusing on their effects on key inflammatory pathways and mediators.
Mechanism of Action: Targeting the NF-κB Pathway
A central pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3] Both this compound and Quercetin have been shown to exert their anti-inflammatory effects, at least in part, by modulating this pathway. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like iNOS and COX-2.[4]
Quercetin has been extensively studied and is known to inhibit NF-κB activation by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[4][5] This leads to a downstream reduction in the expression of various inflammatory mediators.[6] While the specific molecular interactions of this compound are still under investigation, its anti-inflammatory profile suggests a similar inhibitory effect on the NF-κB pathway.
Quantitative Data Comparison
The following table summarizes the quantitative data from in vitro studies, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard for assessing anti-inflammatory activity.
| Parameter | This compound | Quercetin | Key Findings & References |
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages | A standard murine macrophage cell line for in vitro inflammation studies. |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | LPS is a component of gram-negative bacteria cell walls that potently activates the inflammatory response. |
| Nitric Oxide (NO) Production | Significant Inhibition | Significant Inhibition | Both compounds reduce the production of NO, a key inflammatory mediator synthesized by iNOS.[7] |
| Prostaglandin E2 (PGE2) Production | Significant Inhibition | Significant Inhibition | Both compounds inhibit PGE2, a pro-inflammatory lipid mediator produced by COX-2.[6][7] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant Inhibition | Significant Inhibition | Both compounds effectively suppress the gene expression and secretion of key pro-inflammatory cytokines.[4][5][7] |
| Mechanism | Inhibition of NF-κB Pathway | Inhibition of NF-κB, MAPK, and PI3K/Akt Pathways | Quercetin's mechanisms are more extensively characterized, showing modulation of multiple signaling pathways.[8][9] this compound is also known to inhibit the NF-κB pathway. |
Visualization of the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory actions of this compound and Quercetin.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Assay for Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
This protocol outlines the steps to measure the inhibitory effect of a test compound on NO production, a hallmark of inflammation in macrophages.
1. Materials:
- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- This compound and Quercetin (or other test compounds)
- Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
- Sodium nitrite (B80452) (NaNO2) for standard curve
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
2. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.
- Incubate for 24 hours to allow for cell adherence.
3. Compound Treatment and Stimulation:
- Prepare stock solutions of this compound and Quercetin in DMSO and then dilute to final concentrations in DMEM. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
- Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the test compounds.
- Pre-incubate the cells with the compounds for 1-2 hours.
- Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (cells only) and a positive control group (cells + LPS).
- Incubate the plate for an additional 24 hours.
4. Measurement of Nitrite (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent Component A to each supernatant sample.
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent Component B.
- Incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
5. Data Analysis:
- Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
- If desired, calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).
Conclusion
Both this compound and Quercetin are potent inhibitors of the inflammatory response in vitro. Quercetin is a well-established anti-inflammatory agent with a extensively documented mechanism of action that involves the modulation of several key signaling pathways, including NF-κB.[8][10][11] this compound also demonstrates significant anti-inflammatory effects, likely through the inhibition of the NF-κB pathway. While Quercetin benefits from a larger body of research, this compound represents a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Study on The Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 11. tandfonline.com [tandfonline.com]
Validating the Target of Nudifloside B: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of Nudifloside B, a naturally occurring bioactive compound, with a focus on the use of knockout (KO) models. Due to the nascent stage of research on this compound, a definitive, experimentally validated molecular target has yet to be established in publicly available literature. However, based on the known anti-inflammatory properties of structurally related compounds, this guide will focus on a primary hypothetical target: Inhibitor of nuclear factor kappa B kinase subunit beta (IKKβ) , a key regulator of the NF-κB signaling pathway.
This document will objectively compare the use of IKKβ knockout models with alternative validation methods, presenting hypothetical experimental data and detailed protocols to guide researchers in this area.
This compound and its Hypothetical Target: IKKβ
This compound belongs to a class of compounds that have demonstrated anti-inflammatory effects. A common mechanism for such effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. A central kinase in this pathway is IKKβ, which phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent activation of NF-κB. Therefore, IKKβ represents a plausible and compelling therapeutic target for the anti-inflammatory action of this compound.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound inhibiting the NF-κB pathway via IKKβ.
Target Validation Strategies: A Comparative Overview
Validating a drug's target is a critical step in drug development. Here, we compare the gold-standard knockout model approach with other widely used techniques for validating IKKβ as the target of this compound.
| Validation Method | Principle | Advantages | Disadvantages |
| IKKβ Knockout (KO) Models | Genetic deletion of the IKKβ gene in cells or animals. | Definitive evidence for target necessity; High specificity. | Time-consuming and expensive to generate; Potential for developmental defects or compensatory mechanisms. |
| RNA interference (RNAi) | Post-transcriptional gene silencing of IKKβ using siRNA or shRNA. | Rapid and relatively inexpensive; Can be used in a wide range of cell types. | Incomplete knockdown; Potential for off-target effects. |
| CRISPR-Cas9 Gene Editing | Targeted gene disruption of IKKβ. | High efficiency and specificity; Can create complete knockouts. | Potential for off-target mutations; Delivery can be challenging in some systems. |
| Chemical Probes/Inhibitors | Use of known, selective IKKβ inhibitors for comparison. | Readily available; Can be used in various experimental settings. | Potential for off-target effects; May not fully mimic genetic knockout. |
| Biochemical/Biophysical Assays | Direct binding assays (e.g., SPR, ITC) and enzyme activity assays. | Provides direct evidence of interaction; Quantitative measurement of binding affinity and inhibition. | Does not confirm cellular or in vivo target engagement; In vitro artifacts are possible. |
Experimental Data: Validating IKKβ as the Target of this compound
The following tables present hypothetical data from key experiments designed to validate IKKβ as the direct target of this compound.
Table 1: Effect of this compound on NF-κB Activity in Wild-Type (WT) and IKKβ KO Cells
| Cell Line | Treatment | NF-κB Reporter Activity (Fold Change) | p-value |
| WT MEFs | Vehicle | 10.2 ± 1.1 | - |
| This compound (10 µM) | 2.5 ± 0.4 | < 0.01 | |
| IKKβ KO MEFs | Vehicle | 1.3 ± 0.2 | < 0.001 (vs WT Vehicle) |
| This compound (10 µM) | 1.5 ± 0.3 | > 0.05 (ns) |
MEFs: Mouse Embryonic Fibroblasts; ns: not significant.
These hypothetical results demonstrate that this compound significantly reduces NF-κB activation in wild-type cells but has no effect in cells lacking IKKβ, strongly suggesting that IKKβ is required for the drug's activity.
Table 2: Comparison of this compound with a Known IKKβ Inhibitor (IKK-16)
| Cell Line | Treatment | IL-6 Production (pg/mL) | p-value |
| WT Macrophages | Vehicle | 1500 ± 120 | - |
| This compound (10 µM) | 450 ± 50 | < 0.01 | |
| IKK-16 (1 µM) | 380 ± 45 | < 0.01 | |
| IKKβ KO Macrophages | Vehicle | 250 ± 30 | < 0.001 (vs WT Vehicle) |
| This compound (10 µM) | 270 ± 35 | > 0.05 (ns) | |
| IKK-16 (1 µM) | 260 ± 32 | > 0.05 (ns) |
This hypothetical data shows that this compound and a known IKKβ inhibitor have similar effects on the production of the pro-inflammatory cytokine IL-6 in wild-type cells, and this effect is absent in IKKβ KO cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Generation of IKKβ Knockout Cell Lines
Experimental Workflow for IKKβ Knockout Generation
Caption: Workflow for generating and validating IKKβ knockout cell lines using CRISPR-Cas9.
Protocol:
-
gRNA Design: Design two guide RNAs (gRNAs) targeting a critical exon of the Ikbkb gene using a publicly available tool (e.g., CHOPCHOP).
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance).
-
Transfection: Transfect the Cas9-gRNA plasmids into the target cells (e.g., MEFs or macrophages) using a suitable transfection reagent.
-
Selection: Select for transfected cells by treating with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones and perform PCR followed by Sanger sequencing to identify clones with frameshift mutations in the Ikbkb gene.
-
Western Blot: Confirm the absence of IKKβ protein expression in candidate clones by Western blot analysis using a specific anti-IKKβ antibody.
-
NF-κB Reporter Assay
-
Cell Seeding: Seed wild-type and IKKβ KO cells in a 24-well plate.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or LPS) for 6 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Cytokine Measurement (ELISA)
-
Cell Seeding and Treatment: Seed wild-type and IKKβ KO macrophages in a 12-well plate and treat with this compound, a known IKKβ inhibitor, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the concentration of IL-6 based on a standard curve.
Conclusion and Future Directions
The use of knockout models provides the most definitive evidence for the on-target activity of a compound. The hypothetical data presented in this guide illustrates how IKKβ KO models can be instrumental in validating IKKβ as the direct target of this compound. The lack of an effect of this compound in IKKβ KO cells would strongly support a direct, on-target mechanism.
Future studies should aim to:
-
Confirm direct binding: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to demonstrate a direct interaction between this compound and purified IKKβ protein.
-
In vivo validation: Employ IKKβ conditional knockout mouse models to assess the efficacy and target engagement of this compound in a whole-animal system.
-
Off-target profiling: Conduct comprehensive kinome screening to evaluate the selectivity of this compound and identify any potential off-target effects.
By following this structured approach, researchers can rigorously validate the molecular target of this compound, a critical step towards its potential development as a novel anti-inflammatory therapeutic.
A Comparative Guide to the Cross-Validation of Analytical Methods for Nudifloside B Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nudifloside B, a key glycosidic compound, is essential for its development as a potential therapeutic agent. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The cross-validation of these methods is critical for ensuring data integrity, consistency, and reliability across different stages of research and development, from preclinical pharmacokinetic studies to quality control of the final product.
This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of hypothetical, yet representative, HPLC-UV and UPLC-MS/MS methods for the quantification of this compound in human plasma.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 15 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% RSD) | ≤ 15% | ≤ 10% |
| Run Time | 15 minutes | 5 minutes |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal |
Detailed Experimental Protocols
The following protocols are detailed to allow for replication and adaptation in a laboratory setting.
HPLC-UV Method for this compound Quantification
This method is suitable for the quantification of this compound in samples with relatively high concentrations, such as in-process quality control samples or bulk drug substance.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile (B52724)
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar glycoside).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Inject into the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into blank human plasma to achieve concentrations ranging from 50 to 5000 ng/mL.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
UPLC-MS/MS Method for this compound Quantification
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plasma for pharmacokinetic studies, where low detection limits are required.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ion (specific m/z values to be determined based on the compound's structure)
-
Internal Standard: [M+H]⁺ > fragment ion
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Sample Preparation (Human Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Dilute 50 µL of the supernatant with 50 µL of water.
-
Inject into the UPLC-MS/MS system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into blank human plasma to achieve concentrations ranging from 0.5 to 1000 ng/mL.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the HPLC-UV and UPLC-MS/MS methods.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1] This process ensures that the data is comparable, regardless of the method used. For instance, an initial pharmacokinetic study might utilize a highly sensitive UPLC-MS/MS method, while later-stage quality control may employ a more robust HPLC-UV method.
The cross-validation process typically involves analyzing the same set of quality control (QC) samples with both the "reference" method (e.g., the validated UPLC-MS/MS method) and the "comparator" method (e.g., the HPLC-UV method). The results are then statistically compared to ensure that there are no significant differences in the measured concentrations.
The following diagram illustrates the logical relationship in a cross-validation study.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
Independent Replication of Nudifloside Findings: A Comparative Guide
Initial investigations into "Nudifloside B" did not yield specific published findings. However, significant research exists for a closely related compound, Nudifloside, a secoiridoid glucoside isolated from Callicarpa nudiflora. This guide focuses on the published findings of Nudifloside, providing a comprehensive overview of its biological effects and mechanism of action based on the available scientific literature. To date, no independent experimental replications of these findings have been identified in published literature. Therefore, this guide presents the data from the primary study and offers a comparison with alternative therapeutic strategies targeting similar biological pathways.
Nudifloside: Summary of Published Findings
A key study has positioned Nudifloside as a potential inhibitor of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis, two critical processes in cancer progression and other diseases. The research suggests that Nudifloside exerts its effects by suppressing the phosphorylation of a protein called Ezrin[1][2].
Table 1: Summary of Quantitative Data on Nudifloside's Bioactivity
| Experimental Assay | Cell Line | Treatment | Concentration | Key Finding | Reference |
| Migration Assay | EA.hy926 | TGF-β1 + Nudifloside | 5 µM | Significant inhibition of TGF-β1-induced cell migration. | [1][2] |
| Invasion Assay | EA.hy926 | TGF-β1 + Nudifloside | 5 µM | Significant inhibition of TGF-β1-induced cell invasion. | [1][2] |
| Tube Formation Assay | HUVEC | VEGF + Nudifloside | 5 µM | Significant disruption of VEGF-induced tube-like structures. | [1][2] |
| Western Blot | EA.hy926 | TGF-β1 + Nudifloside | 5 µM | Decreased expression of α-SMA and Snail (mesenchymal markers). | [1][2] |
| Western Blot | EA.hy926 | TGF-β1 + Nudifloside | 5 µM | Increased expression of VE-Cadherin (endothelial marker). | [1][2] |
| Western Blot | EA.hy926 | Nudifloside | 5 µM | Significant reduction in the level of phosphorylated Ezrin (p-Ezrin). | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary study on Nudifloside[1][2].
Cell Culture
Human umbilical vein endothelial cells (HUVECs) and the human endothelial cell line EA.hy926 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Migration and Invasion Assays
Cell migration and invasion were assessed using Transwell inserts with an 8 µm pore size. For the invasion assay, the inserts were pre-coated with Matrigel. EA.hy926 cells were seeded in the upper chamber in serum-free medium, with or without Nudifloside. The lower chamber contained a medium with TGF-β1 as a chemoattractant. After incubation, non-migrated/invaded cells were removed from the upper surface of the membrane, and the cells on the lower surface were fixed, stained, and counted.
Tube Formation Assay
HUVECs were seeded onto Matrigel-coated plates. The cells were then treated with VEGF in the presence or absence of Nudifloside. After incubation, the formation of capillary-like structures was observed and quantified using a microscope.
Western Blot Analysis
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against α-SMA, VE-Cadherin, Snail, Ezrin, and phosphorylated Ezrin (p-Ezrin). After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
Nudifloside Signaling Pathway
Nudifloside is reported to inhibit the phosphorylation of Ezrin. This action is believed to be central to its ability to inhibit EndoMT and angiogenesis. The diagram below illustrates this proposed mechanism.
References
Unraveling the Therapeutic Potential of Nudifloside: A Look into its Anti-Angiogenic and Anti-Metastatic Properties
Despite the growing interest in the therapeutic properties of natural compounds, comprehensive structure-activity relationship (SAR) studies for Nudifloside B and its derivatives are not yet available in publicly accessible scientific literature. However, recent research has shed light on the significant biological activities of a closely related compound, Nudifloside, a secoiridoid glucoside isolated from Callicarpa nudiflora. This research provides a foundational understanding of its potential as an anti-cancer agent, particularly in inhibiting processes crucial for tumor growth and metastasis.
A pivotal study has demonstrated that Nudifloside can effectively inhibit endothelial-to-mesenchymal transition (EndoMT) and angiogenesis, two key processes in the development and spread of cancer.[1] These findings offer a promising starting point for future investigations into the therapeutic applications of Nudifloside and the potential development of its derivatives with enhanced activities.
Unveiling the Anti-Angiogenic and Anti-EndoMT Activities of Nudifloside
Recent research has focused on the effects of Nudifloside on endothelial cells, which form the inner lining of blood vessels and play a critical role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. The study revealed that Nudifloside significantly curtails the migratory and invasive capabilities of endothelial cells when stimulated by Transforming Growth Factor-beta 1 (TGF-β1), a key inducer of EndoMT.[1]
EndoMT is a process where endothelial cells lose their characteristic properties and acquire mesenchymal-like features, contributing to cancer progression and fibrosis. Nudifloside was found to reverse the morphological changes associated with EndoMT and restore the normal tube-like structure formation of endothelial cells.[1] Furthermore, it effectively disrupted angiogenesis induced by Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel formation.[1]
The underlying mechanism of Nudifloside's action was identified as the suppression of Ezrin phosphorylation.[1] Ezrin is a protein that links the cytoskeleton to the plasma membrane and is involved in cell adhesion, migration, and signaling. By inhibiting its phosphorylation, Nudifloside disrupts these crucial cellular processes.
Experimental Protocols
To investigate the biological effects of Nudifloside, researchers employed a series of in vitro and ex vivo assays:
Table 1: Summary of Experimental Protocols for Evaluating Nudifloside Activity
| Experiment | Methodology |
| Cell Migration and Invasion Assays | Endothelial cells were treated with TGF-β1 in the presence or absence of Nudifloside. The ability of the cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix components (invasion) was quantified to assess the inhibitory effect of Nudifloside.[1] |
| F-actin Assembly Assay | The organization of the actin cytoskeleton in endothelial cells was visualized using phalloidin (B8060827) staining. Changes in F-actin assembly, a hallmark of EndoMT, were observed following treatment with TGF-β1 and Nudifloside.[1] |
| Tube Formation Assay | Endothelial cells were cultured on a basement membrane matrix to assess their ability to form capillary-like structures. The disruptive effect of Nudifloside on VEGF-induced tube formation was evaluated.[1] |
| Co-immunoprecipitation Assay | This technique was used to investigate the interaction between Ezrin and its binding partners. The assay demonstrated that Nudifloside treatment inhibited the phosphorylation of Ezrin and its subsequent interactions.[1] |
| Ezrin Silencing Assay | To confirm the role of Ezrin, experiments were conducted using small interfering RNA (siRNA) to reduce the expression of Ezrin in endothelial cells. This allowed for a direct assessment of the impact of Ezrin on the observed effects of Nudifloside.[1] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for Nudifloside involves the inhibition of a specific signaling pathway crucial for cell migration and angiogenesis.
Caption: Proposed mechanism of Nudifloside in inhibiting angiogenesis and cell migration.
The experimental workflow to determine the biological activity of Nudifloside can be summarized as follows:
Caption: Workflow of key experiments to evaluate the anti-angiogenic effects of Nudifloside.
Future Directions
While the initial findings on Nudifloside are promising, the absence of data on its derivatives highlights a significant gap in the research. Future studies should focus on the synthesis of Nudifloside analogs to explore the structure-activity relationships. By modifying specific functional groups on the Nudifloside scaffold, it may be possible to develop more potent and selective inhibitors of angiogenesis and EndoMT. Such studies would be invaluable for optimizing the therapeutic potential of this natural product and paving the way for the development of novel anti-cancer drugs.
References
Assessing the Therapeutic Index of Nudifloside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Nudifloside B, a secoiridoid glucoside with recognized anti-inflammatory and anti-angiogenic properties. Due to the limited availability of public data on the specific therapeutic index of this compound, this document offers a qualitative comparison with the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325). The guide is intended to highlight the potential of this compound while underscoring the necessity for further preclinical and clinical studies to quantitatively establish its therapeutic window.
Data Presentation: A Comparative Overview
| Compound | Therapeutic Index (TI) | Efficacy (ED50) | Toxicity (LD50/TD50) |
| This compound | Not established | Data not available | Data not available |
| Ibuprofen | ~10 (Rat, oral) | ~60 mg/kg (Rat, oral, anti-inflammatory) | 636 mg/kg (Rat, oral)[1] |
| Dexamethasone | ~216,667 (Mouse/Rat, oral) | ~0.03 mg/kg (Rat, oral, anti-inflammatory)[2] | 6500 mg/kg (Mouse, oral)[1] |
Note: The therapeutic index for Ibuprofen is an approximation based on the provided LD50 and an estimated ED50 from available literature. The therapeutic index for Dexamethasone is calculated from the provided LD50 in mice and ED50 in rats, and thus represents a cross-species estimation. The therapeutic window for any compound can vary significantly based on the indication, patient population, and administration route.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic index of anti-inflammatory compounds.
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
Protocol:
-
Animal Model: Typically, rats or mice are used. A sufficient number of animals are divided into several groups.
-
Drug Administration: The test compound (e.g., this compound, Ibuprofen, Dexamethasone) is administered orally or via the intended route of administration in increasing doses to the different groups. A control group receives the vehicle.
-
Observation: Animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The dose at which 50% of the animals in a group die is determined using statistical methods, such as the probit analysis.
Assessment of Anti-inflammatory Efficacy (ED50) using the Carrageenan-Induced Paw Edema Model
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory drugs.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound, Ibuprofen, Dexamethasone) at various doses or a vehicle control, typically administered orally one hour before the inflammatory insult.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
ED50 Calculation: The percentage of inhibition of edema is calculated for each dose group compared to the control group. The effective dose that produces 50% inhibition of edema (ED50) is then determined graphically or using statistical software.
In Vitro Cytotoxicity Assay (CC50)
The half-maximal cytotoxic concentration (CC50) is determined to assess the concentration of a compound that causes the death of 50% of viable cells in vitro.
Protocol:
-
Cell Lines: A relevant cell line (e.g., macrophages for anti-inflammatory studies, or a standard cell line like Vero or HeLa cells) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by using fluorescent viability dyes.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to untreated control cells is calculated by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anti-inflammatory compounds, this could be the inhibition of pro-inflammatory mediators.
Protocol (Example: Inhibition of Nitric Oxide Production in Macrophages):
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for one hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Nitric Oxide Measurement: After a 24-hour incubation, the amount of NO produced in the cell culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The concentration of the test compound that inhibits NO production by 50% compared to the LPS-stimulated control is determined from a dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound
This compound has been reported to exert its anti-angiogenic effects by suppressing the phosphorylation of Ezrin. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in inhibiting EndoMT and angiogenesis.
Experimental Workflow for Therapeutic Index Assessment
The logical flow for determining the therapeutic index of a compound is depicted below.
Caption: Workflow for assessing the therapeutic index of a compound.
References
Nudifloside B: A Comparative Meta-Analysis of Preclinical Research
Nudifloside B, a secoiridoid glucoside primarily isolated from Callicarpa nudiflora, has garnered attention within the scientific community for its diverse pharmacological activities. This guide provides a meta-analysis of existing preclinical research, presenting a comparative overview of its anti-inflammatory, anti-angiogenic, and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.
Quantitative Data Summary
To provide a clear comparison of this compound's efficacy across different biological activities, the following tables summarize the available quantitative data from various preclinical studies.
Table 1: Anti-Angiogenic and Anti-EndoMT Activity of this compound
| Parameter | Cell Line | Treatment | Concentration | Result | Source |
| Cell Migration Inhibition | HUVECs | TGF-β1 (10 ng/mL) + this compound | 10, 20, 40 µM | Concentration-dependent inhibition | [1] |
| Cell Invasion Inhibition | HUVECs | TGF-β1 (10 ng/mL) + this compound | 10, 20, 40 µM | Concentration-dependent inhibition | [1] |
| Tube Formation Inhibition | HUVECs | VEGF (50 ng/mL) + this compound | 10, 20, 40 µM | Concentration-dependent inhibition | [1] |
| Ezrin Phosphorylation | HUVECs | TGF-β1 (10 ng/mL) + this compound | 40 µM | Significant reduction | [1] |
HUVECs: Human Umbilical Vein Endothelial Cells; TGF-β1: Transforming Growth Factor-beta 1; VEGF: Vascular Endothelial Growth Factor.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay | IC₅₀ Value | Source |
| K562 (Chronic Myelogenous Leukemia) | MTT | 20.7 µg/mL | [2] |
| HeLa (Cervical Cancer) | MTT | Weak activity reported | [1] |
| A549 (Lung Cancer) | MTT | Weak activity reported | [1] |
| MCF-7 (Breast Cancer) | MTT | Weak activity reported | [1] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the research on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., K562, HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated from the dose-response curve.
Anti-Angiogenesis: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 1 × 10⁴ to 2 × 10⁴ cells per well in endothelial cell growth medium.
-
Treatment: Cells are treated with an angiogenic stimulator, such as Vascular Endothelial Growth Factor (VEGF) (e.g., 50 ng/mL), in the presence or absence of different concentrations of this compound.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Imaging: The formation of tube-like structures is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Endothelial-to-Mesenchymal Transition (EndoMT) Induction and Inhibition
EndoMT is a process where endothelial cells acquire mesenchymal characteristics. This assay evaluates the inhibitory effect of this compound on this transition.
-
Cell Culture: HUVECs are cultured to confluence in endothelial cell growth medium.
-
Induction of EndoMT: To induce EndoMT, the cells are treated with Transforming Growth Factor-beta 1 (TGF-β1) (e.g., 10 ng/mL) for 48-72 hours.
-
Treatment with this compound: In the experimental groups, cells are co-treated with TGF-β1 and various concentrations of this compound.
-
Assessment of EndoMT Markers: The transition is assessed by observing morphological changes (from cobblestone-like endothelial cells to spindle-shaped mesenchymal-like cells) and by analyzing the expression of endothelial markers (e.g., CD31, VE-cadherin) and mesenchymal markers (e.g., α-SMA, Vimentin, Fibronectin) using techniques like Western blotting or immunofluorescence.
-
Functional Assays: The functional consequences of EndoMT, such as increased cell migration and invasion, are evaluated using transwell migration and invasion assays.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams illustrate the known mechanisms of action.
Experimental Workflow Diagrams
To visualize the experimental processes described, the following workflows are provided.
References
Safety Operating Guide
Proper Disposal of Nudifloside B: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a specific plant-derived glycoside like Nudifloside B, where a dedicated Safety Data Sheet (SDS) may not be readily accessible, a conservative approach treating the substance as hazardous waste is mandatory. This guide provides a procedural, step-by-step plan for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
Given the absence of a specific Safety Data Sheet for this compound (CAS No. 297740-98-8), all waste containing this compound, in any concentration, must be handled as hazardous chemical waste.[1] This includes pure this compound, solutions, and any contaminated labware. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Hazard Assessment and Personal Protective Equipment (PPE)
In the absence of specific toxicity data for this compound, it is prudent to handle it with care. As a general precaution for handling novel plant-derived glycosides, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, operational workflow for the disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and absorbent pads, must be collected in a designated solid hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, avoid mixing acidic or basic solutions with organic solvent waste unless their compatibility is confirmed.[1]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
Step 2: Waste Container Management
The integrity and proper labeling of waste containers are crucial for safety and compliance.
-
Container Type: Use only approved, chemically compatible containers for hazardous waste. High-density polyethylene (B3416737) (HDPE) or glass containers with secure, screw-top lids are generally suitable.[1]
-
Labeling: Immediately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. List all other components of the waste, such as solvents.
-
Container Condition: Ensure containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.
Step 3: Storage
Waste must be stored safely pending collection by trained professionals.
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated Satellite Accumulation Area. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to keep waste containers within a secondary containment system, such as a spill tray, to contain any potential leaks.
Step 4: Disposal
The final disposal must be handled by qualified personnel.
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1]
-
Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, including its composition and any known or suspected hazards.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative hazard data for this compound was identified, a table summarizing such data cannot be provided. The primary quantitative consideration is to treat any quantity of this compound waste as hazardous.
| Parameter | Guideline |
| Drain Disposal | Prohibited for any concentration |
| Trash Disposal | Prohibited for any concentration |
| Waste Accumulation | Follow institutional limits for hazardous waste |
Conclusion
By adhering to these stringent disposal procedures, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and protect the environment. The core principle is to treat this compound, and other novel or uncharacterized compounds, with the highest level of caution in all handling and disposal activities. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
Essential Safety and Operational Guidance for Handling Nudifloside B
Disclaimer: A specific Safety Data Sheet (SDS) for Nudifloside B is not publicly available. The following guidance is based on the general safety profile of iridoid glycosides, the chemical class to which this compound belongs. Researchers should handle this compound with caution and adhere to their institution's specific safety protocols.
This compound, a natural product isolated from Jasminum nudiflorum, is classified as an iridoid glycoside.[1] While specific toxicological data for this compound is limited, information on related compounds within the iridoid glycoside class indicates a range of potential biological activities and, in some cases, potential toxicity.[2][3][4] Therefore, a conservative approach to handling, storage, and disposal is essential to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with iridoid glycosides.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when weighing or preparing solutions.
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, and then collect it into a sealed container for proper disposal.
Storage:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Container: Keep the container tightly sealed to prevent degradation.
-
Location: Store in a dry, designated area away from incompatible materials.
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container. Do not discharge down the drain.
-
Empty Containers: Triple-rinse containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocols: Toxicity Assessment of Iridoid Glycosides
While specific experimental protocols for this compound are not available, the following methodologies for assessing the toxicity of iridoid glycoside extracts can serve as a reference for future studies.
Acute Oral Toxicity Study:
-
Test Animals: Use a suitable animal model, such as Sprague-Dawley rats.
-
Administration: Administer the iridoid glycoside extract orally at various doses.
-
Observation: Monitor the animals for signs of toxicity, such as changes in behavior, diarrhea, and mortality, over a specified period.
-
Analysis: Conduct hematological and biochemical analyses to assess for effects on red blood cells and organ function.[4]
Sub-chronic Toxicity Study:
-
Test Animals: Utilize a relevant animal model.
-
Administration: Administer the iridoid glycoside extract daily for an extended period (e.g., 90 days) at different dose levels.
-
Monitoring: Regularly observe the animals for any adverse health effects.
-
Endpoint Analysis: At the end of the study, perform detailed hematological, biochemical, and histopathological examinations to identify any target organ toxicity.[4]
Visual Guidance: Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A workflow diagram illustrating the key stages of safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
